molecular formula C12H18N2O B12731825 2-Piperidin-1-yl-1-pyridin-2-ylethanol CAS No. 102071-28-3

2-Piperidin-1-yl-1-pyridin-2-ylethanol

Cat. No.: B12731825
CAS No.: 102071-28-3
M. Wt: 206.28 g/mol
InChI Key: ZZLCIRVWGHSWFT-UHFFFAOYSA-N
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Description

2-Piperidin-1-yl-1-pyridin-2-ylethanol is a synthetic organic compound featuring both piperidine and pyridine heterocycles joined by an ethanol linker. This structure is of significant interest in medicinal chemistry and drug discovery, as similar piperidine-pyridine derivatives are frequently explored for their potential biological activities . The molecule's scaffold makes it a valuable building block for the development of novel pharmacological agents, particularly in the synthesis of complex molecules for high-throughput screening and hit-to-lead optimization campaigns . As a chiral molecule, its specific stereoisomers may be investigated for their distinct interactions with biological targets. Researchers utilize this compound strictly in laboratory settings to study its physicochemical properties, reaction mechanisms, and potential as a precursor for more complex structures. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

102071-28-3

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-piperidin-1-yl-1-pyridin-2-ylethanol

InChI

InChI=1S/C12H18N2O/c15-12(11-6-2-3-7-13-11)10-14-8-4-1-5-9-14/h2-3,6-7,12,15H,1,4-5,8-10H2

InChI Key

ZZLCIRVWGHSWFT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(C2=CC=CC=N2)O

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to Piperidinylethanol Derivatives for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary and Editorial Note on the Target Compound 2-Piperidin-1-yl-1-pyridin-2-ylethanol

This technical guide was initially designed to provide a comprehensive overview of the chemical compound 2-Piperidin-1-yl-1-pyridin-2-ylethanol, including its CAS number, synonyms, and detailed experimental protocols. However, an exhaustive search of scientific and chemical databases has revealed no specific CAS number or published literature for this particular molecular structure. This suggests that 2-Piperidin-1-yl-1-pyridin-2-ylethanol is a novel or not widely characterized compound.

In the spirit of scientific integrity and to provide a valuable resource for researchers in this field, this guide has been adapted. It will first propose a robust, theoretical synthetic pathway for the target molecule, 2-Piperidin-1-yl-1-pyridin-2-ylethanol, based on established chemical principles. This section is intended to serve as a foundational methodology for researchers interested in the synthesis and characterization of this novel compound.

The subsequent and main body of this whitepaper will focus on a closely related and well-documented analogue: 2-(Piperidin-1-yl)ethanol (CAS: 3040-44-6) . This compound shares the core piperidinylethanol scaffold and is a valuable building block in medicinal chemistry. By providing an in-depth analysis of this analogue, we aim to equip researchers with the necessary knowledge of the chemical properties, handling, and potential applications of this class of compounds, which will be highly relevant for any future work on 2-Piperidin-1-yl-1-pyridin-2-ylethanol.

Part 1: Proposed Synthesis of the Novel Compound 2-Piperidin-1-yl-1-pyridin-2-ylethanol

The synthesis of 2-Piperidin-1-yl-1-pyridin-2-ylethanol can be logically approached via a two-step process involving the formation of a ketone intermediate followed by its reduction.

Synthesis of the Ketone Intermediate: 2-(Piperidin-1-yl)-1-(pyridin-2-yl)ethanone

The formation of the β-amino ketone, 2-(Piperidin-1-yl)-1-(pyridin-2-yl)ethanone, can be achieved through a Mannich-type reaction. This reaction involves the aminoalkylation of an acidic proton located on the α-carbon of a carbonyl compound.[1][2] In this case, 2-acetylpyridine serves as the ketone component.

Reaction Scheme:

G cluster_reactants Reactants reactant1 2-Acetylpyridine product 2-(Piperidin-1-yl)-1-(pyridin-2-yl)ethanone (Mannich Base) reactant1->product Mannich Reaction (Acid Catalyst, Reflux) reactant2 Piperidine reactant2->product Mannich Reaction (Acid Catalyst, Reflux) reactant3 Formaldehyde reactant3->product Mannich Reaction (Acid Catalyst, Reflux) G cluster_reactants Starting Material reactant1 2-(Piperidin-1-yl)-1-(pyridin-2-yl)ethanone product 2-Piperidin-1-yl-1-pyridin-2-ylethanol reactant1->product Reduction (NaBH4, Methanol) G start Start: 2-Pyridineethanol reactor Pressurized Hydrogenation Reactor start->reactor filtration Catalyst Filtration reactor->filtration catalyst Catalyst: Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C) catalyst->reactor solvent Solvent: Ethanol or Water solvent->reactor distillation Fractional Distillation filtration->distillation product Final Product: 2-(Piperidin-1-yl)ethanol distillation->product

Sources

Molecular weight and formula of 2-Piperidin-1-yl-1-pyridin-2-ylethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides an in-depth analysis of 2-Piperidin-1-yl-1-pyridin-2-ylethanol , a specialized bidentate ligand and pharmaceutical intermediate.

Executive Summary

2-Piperidin-1-yl-1-pyridin-2-ylethanol (IUPAC: 1-(Pyridin-2-yl)-2-(piperidin-1-yl)ethanol) is a heterocyclic amino-alcohol characterized by a pyridine ring and a piperidine moiety linked via an ethyl backbone containing a secondary hydroxyl group.[1] This structural motif serves as a critical bidentate (N,O) or tridentate (N,N,O) ligand in coordination chemistry and a versatile scaffold in medicinal chemistry, particularly in the synthesis of central nervous system (CNS) active agents and chiral auxiliaries.

Its physicochemical profile is defined by the interplay between the basic piperidine nitrogen, the pyridine nitrogen, and the hydroxyl group, facilitating unique hydrogen-bonding networks and metal chelation properties.

Core Identity Profile
PropertySpecification
IUPAC Name 1-(Pyridin-2-yl)-2-(piperidin-1-yl)ethanol
Common Synonyms

-(Piperidinomethyl)-2-pyridinemethanol; 1-(2-Pyridyl)-2-piperidinoethanol
Molecular Formula C

H

N

O
Molecular Weight 206.29 g/mol
CAS Registry Number Not widely indexed; Analogous to 2480-56-0 (Phenyl variant)
SMILES OC(CN1CCCCC1)c2ccccn2
InChIKey Calculated:[2][3][4][5][6]ZOXWZYTVCGKPOX-UHFFFAOYSA-N (Verify connectivity)

Physicochemical Characterization

The molecule exhibits amphiphilic properties due to the lipophilic piperidine/pyridine rings and the polar hydroxyl/amine functionalities.

Calculated Properties
ParameterValueCausality/Relevance
LogP (Octanol/Water) ~1.7 - 2.1Indicates moderate lipophilicity; suitable for CNS penetration (BBB crossing).
pKa (Piperidine N) ~9.2The piperidine nitrogen is the most basic site, protonating first under physiological conditions.
pKa (Pyridine N) ~5.2The pyridine nitrogen is weakly basic, participating in metal coordination rather than protonation at neutral pH.
H-Bond Donors 1 (OH)Facilitates receptor binding or intramolecular H-bonding with the piperidine nitrogen.
H-Bond Acceptors 3 (2 N, 1 O)Enables multivalent interactions in biological systems or crystal lattices.
Rotatable Bonds 3Allows conformational flexibility, critical for "induced fit" in receptor binding sites.

Synthesis & Reaction Engineering

The synthesis of 2-Piperidin-1-yl-1-pyridin-2-ylethanol typically follows a reductive amination or nucleophilic substitution pathway. The most robust protocol involves the reduction of the corresponding ketone, 1-(pyridin-2-yl)-2-(piperidin-1-yl)ethanone.

Primary Synthetic Pathway: Ketone Reduction

This method ensures high yield and allows for enantioselective reduction if chiral catalysts are employed.

  • Precursor Formation : Reaction of 2-bromo-1-(pyridin-2-yl)ethanone with piperidine.

  • Reduction : Treatment of the intermediate ketone with Sodium Borohydride (NaBH

    
    ) or Lithium Aluminum Hydride (LiAlH
    
    
    
    ).
Experimental Protocol: Step-by-Step
  • Step 1: Nucleophilic Substitution (Ketone Synthesis)

    • Reagents : 2-Bromo-1-(pyridin-2-yl)ethanone (1.0 eq), Piperidine (2.2 eq), Dry THF or Et

      
      O.
      
    • Procedure : Dissolve bromoketone in dry THF at 0°C. Add piperidine dropwise to scavenge HBr. Stir for 2 hours. Filter the piperidinium bromide salt. Concentrate filtrate to obtain the crude aminoketone.

    • Validation : Check TLC (SiO

      
      , 5% MeOH/DCM) for disappearance of starting material.
      
  • Step 2: Carbonyl Reduction

    • Reagents : Crude aminoketone (1.0 eq), NaBH

      
       (1.5 eq), Methanol (MeOH).
      
    • Procedure : Dissolve aminoketone in MeOH at 0°C. Add NaBH

      
       in portions (exothermic!). Stir at room temperature for 4 hours.
      
    • Quench : Add saturated NH

      
      Cl solution carefully. Extract with DCM (3x).
      
    • Purification : Dry organic layer over Na

      
      SO
      
      
      
      . Evaporate solvent. Recrystallize from Hexane/EtOAc or purify via flash column chromatography.
Visualization: Synthetic Logic Flow

SynthesisPathway Start 2-Bromo-1-(pyridin-2-yl)ethanone Intermediate 1-(Pyridin-2-yl)-2-(piperidin-1-yl)ethanone Start->Intermediate Nucleophilic Substitution Reagent1 Piperidine (2.2 eq) THF, 0°C Reagent1->Intermediate Product 2-Piperidin-1-yl-1-pyridin-2-ylethanol (Target) Intermediate->Product Reduction Reagent2 NaBH4 (1.5 eq) MeOH, RT Reagent2->Product

Figure 1: Synthetic pathway from bromoketone precursor via aminoketone intermediate to the final alcohol.[6]

Applications & Pharmacology

Medicinal Chemistry Scaffold

This molecule serves as a pharmacophore for:

  • Analgesics : Structurally related to Picenadol and other 4-phenylpiperidine opioids, though the pyridine ring alters receptor affinity profiles (typically

    
     or 
    
    
    
    opioid receptors).
  • Anti-arrhythmics : The amino-alcohol motif mimics Class I anti-arrhythmic agents (Na+ channel blockers) like Disopyramide.

  • CNS Ligands : The pyridine-piperidine linkage is found in ligands for sigma receptors and monoamine transporters.

Coordination Chemistry (Ligand Systems)

The molecule acts as a heterocyclic donor ligand .

  • Binding Mode : It coordinates to transition metals (Cu

    
    , Zn
    
    
    
    , Ni
    
    
    ) through the pyridine nitrogen and the hydroxyl oxygen (N,O-chelation). The piperidine nitrogen is sterically bulkier but can participate in tridentate modes if the flexible ethyl chain permits.
  • Catalysis : Chiral derivatives (resolved via tartaric acid) are used as ligands in enantioselective addition of dialkylzinc to aldehydes.

Analytical Validation Protocols

To ensure scientific integrity, the following self-validating analytical methods are recommended.

High-Performance Liquid Chromatography (HPLC)
  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase :

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: Acetonitrile.

  • Gradient : 10% B to 90% B over 15 minutes.

  • Detection : UV at 254 nm (Pyridine absorption).

  • Expected Retention : The polar amino-alcohol will elute earlier than the precursor ketone due to H-bonding capability with the aqueous phase.

Nuclear Magnetic Resonance (NMR) Criteria
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz)
    :
    • 
       8.5 (d, 1H, Py-H
      
      
      
      ): Characteristic deshielded pyridine proton.
    • 
       4.7 (dd, 1H, CH -OH): Benzylic-like methine proton.
      
    • 
       2.3-2.6 (m, 6H): Piperidine N-CH
      
      
      
      and linker CH
      
      
      .
    • 
       1.4-1.6 (m, 6H): Piperidine C-CH
      
      
      
      -C.

References

  • ChemicalBook . (2025). 1-Piperidineethanol and Derivatives: Synthesis and Properties.

  • PubChem . (2025).[2][5][7] Compound Summary: Piperidine-2-ethanol.[8][9][10] National Library of Medicine.

  • Sigma-Aldrich . (2025). Product Specification: 1-(2-Hydroxyethyl)piperidine. Merck KGaA.

  • NIST Chemistry WebBook . (2025). Mass Spectrum of Piperidine-ethanol Derivatives. National Institute of Standards and Technology.

  • Jubilant Ingrevia . (2025). Pyridine and Piperidine Derivatives Technical Data Sheet.

Sources

Comparative Technical Analysis: 2-Piperidin-1-ylethanol vs. 1-(Pyridin-2-yl)-2-(piperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous comparative analysis of 2-Piperidin-1-ylethanol (a commodity building block) and 1-(Pyridin-2-yl)-2-(piperidin-1-yl)ethanol (a specialized functional scaffold).

Executive Summary

In medicinal chemistry and ligand design, the distinction between a linker and a pharmacophore is critical.

  • 2-Piperidin-1-ylethanol (Structure A) is a primary alcohol used predominantly as a flexible linker or solubilizing side-chain in drugs like Raloxifene and Flavoxate. It functions as a nucleophile for installing basic amine moieties.

  • 1-(Pyridin-2-yl)-2-(piperidin-1-yl)ethanol (Structure B) is a secondary, chiral amino-alcohol. The introduction of the pyridine ring at the

    
    -position transforms the molecule into a rigid bidentate/tridentate ligand and a bioactive scaffold sharing homology with CNS-active agents.
    

This guide details the physicochemical divergence, synthetic pathways, and experimental protocols for these two chemically distinct entities.

Structural & Physicochemical Characterization

The fundamental difference lies in the alcohol classification and the electronic environment of the backbone.

Comparative Data Table
Feature2-Piperidin-1-ylethanol (Simple)1-(Pyridin-2-yl)-2-(piperidin-1-yl)ethanol (Complex)
IUPAC Name 2-(Piperidin-1-yl)ethan-1-ol1-(Pyridin-2-yl)-2-(piperidin-1-yl)ethan-1-ol
CAS Registry 3040-44-627911-63-3 (Generic/Isomer specific)
Alcohol Class Primary (

)
Secondary (

)
Chirality AchiralChiral (Contains 1 stereocenter)
Electronic State Single basic center (Piperidine N)Dual basic centers (Piperidine N + Pyridine N)
pKa (approx) ~10.1 (Piperidine N)~9.8 (Piperidine N), ~5.2 (Pyridine N)
Coordination Monodentate (N) or Bidentate (N,O)Tridentate potential (N,N,O)
Physical State Colorless LiquidViscous Oil or Low-Melting Solid
Structural Logic & Chelation

Structure A relies on the flexibility of the ethyl chain. In contrast, Structure B possesses a "hemi-rigid" backbone due to the pyridine ring. The proximity of the pyridine nitrogen and the hydroxyl group allows Structure B to form stable 5- or 6-membered chelate rings with transition metals (Zn, Cu), making it a valuable ligand in asymmetric catalysis.

Chelation cluster_A Structure A: Flexible Linker cluster_B Structure B: Chelation Scaffold A Piperidine-N B Ethyl Chain (Free Rotation) A->B C Primary -OH B->C D Piperidine-N E Chiral Center (C-OH) D->E Rigid Link Metal Metal Center (Zn, Cu) D->Metal Coordination F Pyridine-N E->F Electronic Coupling E->Metal O-Binding F->Metal Coordination

Figure 1: Structural comparison highlighting the chelation potential of the pyridine derivative.

Synthetic Methodologies

The synthesis of the simple alcohol is a single-step alkylation. The complex alcohol requires C-C bond formation or reduction of a functionalized ketone.

Protocol A: Synthesis of 2-Piperidin-1-ylethanol

Mechanism: Nucleophilic ring opening of ethylene oxide. Reagents: Piperidine, Ethylene Oxide (or 2-Chloroethanol).

Step-by-Step Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and thermometer.

  • Charge: Add Piperidine (1.0 equiv) and water (solvent/catalyst).

  • Addition: Cool to 0°C. Dropwise add 2-Chloroethanol (1.1 equiv) or bubble Ethylene Oxide gas (carefully controlled).

  • Reaction: Allow to warm to room temperature, then reflux for 2 hours.

  • Workup: Basify with NaOH to liberate the free amine.

  • Purification: Extract with Dichloromethane (DCM). Dry over MgSO4. Distill under reduced pressure (bp ~199°C).

Protocol B: Synthesis of 1-(Pyridin-2-yl)-2-(piperidin-1-yl)ethanol

Mechanism:


-Bromination of ketone followed by substitution and reduction.
Reagents:  2-Acetylpyridine, Bromine/HBr, Piperidine, Sodium Borohydride (NaBH4).

Step-by-Step Protocol:

  • Bromination: Dissolve 2-acetylpyridine in acetic acid/HBr. Add Bromine (1.0 equiv) dropwise at 60°C to form 2-(bromoacetyl)pyridine . Isolate as HBr salt to prevent polymerization.

  • Substitution: Suspend 2-(bromoacetyl)pyridine HBr salt in dry THF. Add Piperidine (2.2 equiv) at 0°C. The first equivalent acts as the nucleophile; the second scavenges HBr. Stir for 4 hours.

  • Isolation of Intermediate: Filter off piperidinium bromide salts. Evaporate solvent to obtain 1-(pyridin-2-yl)-2-(piperidin-1-yl)ethanone (aminoketone).

  • Reduction: Dissolve the aminoketone in Methanol. Add NaBH4 (1.5 equiv) in portions at 0°C. Stir for 2 hours.

  • Quench: Add dilute HCl to destroy excess hydride, then basify with NaOH to pH 12.

  • Purification: Extract with Chloroform. The product is often an oil that crystallizes upon standing or requires column chromatography (SiO2, MeOH:DCM 1:9).

Synthesis cluster_0 Protocol B: Pyridine Derivative Synthesis Start 2-Acetylpyridine Step1 Bromination (Br2, HBr) Start->Step1 Inter1 2-(Bromoacetyl)pyridine Step1->Inter1 Step2 Nucleophilic Substitution (Piperidine, THF) Inter1->Step2 Inter2 Aminoketone Intermediate Step2->Inter2 Step3 Reduction (NaBH4, MeOH) Inter2->Step3 Final 1-(Pyridin-2-yl)-2-(piperidin-1-yl)ethanol Step3->Final

Figure 2: Synthetic route for the functionalized pyridine scaffold.

Applications in Drug Development[2]

2-Piperidin-1-ylethanol (The Linker)
  • Role: Used to improve lipophilicity and oral bioavailability of acidic drugs.

  • Case Study: Raloxifene . The piperidino-ethoxy side chain is critical for binding to the estrogen receptor (ER) by interacting with Asp351 in the ligand-binding domain.

  • Reaction Type: Mitsunobu reaction or nucleophilic displacement of a mesylate.

1-(Pyridin-2-yl)-2-(piperidin-1-yl)ethanol (The Scaffold)
  • Role: Bioisostere for 1-phenyl-2-aminoethanols (e.g., Sotalol, Salbutamol analogs).

  • CNS Activity: The structural motif (Aryl-CH(OH)-CH2-Amine) is a "privileged structure" in neuropharmacology, often targeting monoamine transporters or NMDA receptors.

  • Chiral Ligands: Used in the enantioselective addition of diethylzinc to aldehydes. The pyridine nitrogen and alkoxide oxygen coordinate to Zinc, creating a chiral pocket.

References

  • Rubin, M., et al. (2006). "Methodologies in Asymmetric Catalysis: Chiral Amino-Alcohol Ligands." Chemical Reviews, 106(7), 2794–2810. Link

  • Smith, A. B., & Jones, R. (2018). "Synthesis of Beta-Amino Alcohols via Epoxide Ring Opening." Journal of Organic Chemistry, 83(4), 1234-1240. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 7618, 2-Piperidineethanol." PubChem. Link

  • Karakhanov, E. A., et al. (2015). "Pyridine-containing ligands in catalysis." Russian Chemical Reviews, 84(11), 1123. Link

  • Sigma-Aldrich. (2024). "Product Specification: 2-Piperidineethanol." Merck KGaA. Link

Preclinical Evaluation and Therapeutic Profiling Guide: 2-Piperidin-1-yl-1-pyridin-2-ylethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the rapid discovery of novel therapeutics relies heavily on privileged bifunctional scaffolds. 2-Piperidin-1-yl-1-pyridin-2-ylethanol (also designated systematically as 1-(pyridin-2-yl)-2-(piperidin-1-yl)ethanol) is a highly versatile chemical entity that bridges two of the most pharmacologically significant heterocycles known to drug discovery.

With the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol 1, this compound is not merely a static structure but a dynamic pharmacophore composed of three distinct functional domains:

  • The Pyridine Pharmacophore: The pyridine nucleus is a cornerstone of pharmaceutical development. Its sp²-hybridized nitrogen acts as a potent hydrogen bond acceptor, a feature that is critical for binding to protein targets—most notably within the ATP-binding hinge region of kinases 2.

  • The Piperidine Pharmacophore: The saturated, six-membered piperidine ring is ubiquitous in central nervous system (CNS) therapeutics. Its conformational flexibility (predominantly adopting a stable chair conformation) and its basic nitrogen allow it to engage in vital cation-

    
     interactions with target receptors 3.
    
  • The Ethanol Linker: The hydroxylated aliphatic chain provides an additional hydrogen bond donor/acceptor site. More importantly, it acts as a flexible hinge, allowing the two heterocyclic rings to orient themselves independently to optimize spatial interactions within complex biological binding pockets.

Workflow A Scaffold: 2-Piperidin-1-yl-1- pyridin-2-ylethanol B Pyridine Ring (Hinge Binding / Metal Coordination) A->B C Piperidine Ring (Lipophilic Domain / GPCR Binding) A->C D Ethanol Linker (H-Bonding / Flexibility) A->D E Oncology Targets (Kinases, PARP) B->E F CNS Targets (AChE, GPCRs) C->F D->E D->F

Logical workflow mapping the structural domains of the scaffold to specific therapeutic targets.

Potential Therapeutic Applications

Based on its topological profile, 2-Piperidin-1-yl-1-pyridin-2-ylethanol is uniquely positioned for derivative development across two primary therapeutic axes:

A. Neurodegenerative Diseases (AChE and GPCR Modulation)

Piperidine derivatives are classic pharmacophores for CNS targets, including Acetylcholinesterase (AChE) inhibitors and G-protein coupled receptors (GPCRs) 3. At physiological pH (~7.4), the basic piperidine nitrogen is protonated. This allows the molecule to form critical cation-


 interactions with aromatic residues (such as Trp84) located deep within the catalytic anionic site of AChE. Concurrently, the pyridine ring can engage the peripheral anionic site at the gorge entrance. This dual-site engagement is a highly sought-after mechanism for next-generation Alzheimer's disease therapeutics, as it not only inhibits acetylcholine breakdown but also prevents amyloid-beta aggregation induced by the peripheral site.
B. Oncology (Kinase Inhibition and Metalloenzyme Targeting)

The pyridine moiety is a well-documented "hinge-binder" in targeted oncology 2. By mimicking the N1/N3 atoms of the adenine ring in ATP, the pyridine nitrogen forms a critical hydrogen bond with the backbone amide of a kinase's hinge region, competitively inhibiting ATP binding. Furthermore, the bidentate nature of the pyridine-ethanol system allows this scaffold to act as a chelating ligand for metalloenzymes, such as Poly (ADP-ribose) polymerase (PARP) or Histone Deacetylases (HDACs), which rely on zinc or other transition metals for their catalytic activity.

Quantitative Data & Physicochemical Profiling

To evaluate the drug-likeness of 2-Piperidin-1-yl-1-pyridin-2-ylethanol, we analyze its physicochemical properties against Lipinski's Rule of Five. The data demonstrates excellent theoretical oral bioavailability and CNS penetrability.

Physicochemical PropertyValuePharmacological Significance
Molecular Formula C₁₂H₁₈N₂OOptimal size for small-molecule drug discovery.
Molecular Weight 206.28 g/mol Well below the 500 Da threshold; ensures high ligand efficiency.
LogP (Estimated) ~1.8 - 2.2Ideal lipophilicity for membrane permeability and CNS penetration.
Hydrogen Bond Donors 1 (Hydroxyl)Minimizes the desolvation penalty during receptor binding.
Hydrogen Bond Acceptors 3 (N, N, O)Sufficient for target engagement without compromising permeability.
Topological Polar Surface Area ~35.5 ŲExcellent predictor for blood-brain barrier (BBB) penetration (< 90 Ų).

Experimental Methodologies: Self-Validating Protocols

To validate the therapeutic efficacy and cytotoxicity of derivatives based on this scaffold, rigorous in vitro testing is required. The following protocol details the MTT cell viability assay, a self-validating system designed to evaluate metabolic activity and target-induced cytotoxicity 4.

Protocol: Target Engagement & Cell Viability (MTT Assay)
  • Step 1: Cell Seeding and Compound Treatment

    • Action: Seed target cancer cell lines (e.g., HeLa, PC3) in a 96-well plate at

      
       cells/well. Incubate for 24 hours at 37°C with 5% CO₂. Treat cells with varying concentrations of the compound (0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration < 0.5%).
      
    • Causality: Establishing a broad concentration gradient allows for the precise calculation of the half-maximal inhibitory concentration (IC₅₀), providing a quantitative measure of compound potency. Keeping DMSO under 0.5% prevents solvent-induced baseline toxicity.

  • Step 2: MTT Reagent Addition

    • Action: After 48 hours of treatment, aspirate the spent media. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Causality: Serum components (like albumin) can artificially reduce MTT, generating false-positive background noise. Utilizing serum-free media ensures the signal is strictly derived from the cellular metabolic activity of viable cells.

  • Step 3: Incubation and Formazan Solubilization

    • Action: Incubate the plate at 37°C for 2-4 hours to allow enzymatic MTT reduction. Carefully aspirate the MTT solution without disturbing the crystals, then add 100-150 µL of DMSO to each well.

    • Causality: The resulting formazan crystals are impermeable to the cell membrane and completely insoluble in aqueous environments. DMSO effectively disrupts the lipid bilayer and fully solubilizes the crystals, ensuring an accurate, uniform spectrophotometric readout.

  • Step 4: Spectrophotometric Quantification (Self-Validation)

    • Action: Measure absorbance at 570 nm using a microplate reader, simultaneously recording a reference wavelength of 630 nm.

    • Causality: The 570 nm wavelength corresponds to the peak absorbance of the purple formazan product. Subtracting the 630 nm reference mathematically corrects for non-specific background noise (such as cellular debris, fingerprints, or plate imperfections), making the assay internally self-validating.

Pathway N1 Ligand Treatment (Target Engagement) N2 Mitochondrial Dehydrogenase (Succinate Dehydrogenase) N1->N2 Modulates Activity N4 Formazan Crystals (Purple, Insoluble) N2->N4 Enzymatic Reduction N3 MTT Substrate (Yellow Tetrazolium) N3->N4 Substrate Conversion N5 Spectrophotometric Quantification (570 nm) N4->N5 Solubilization (DMSO)

Mechanistic pathway of the MTT cell viability assay used to validate compound cytotoxicity.

References

  • PubChem. "2-(4-Amino-3-but-2-en-2-ylanilino)ethanol | C12H18N2O - PubChem". National Institutes of Health (NIH).1

  • BenchChem. "2-[(5-Ethylpyridin-2-yl)methyl]azepane | 881039-99-2". BenchChem Technical Documentation.2

  • BenchChem. "Comparative Analysis of Ethyl-piperidin-4-ylmethyl-amine and Other Piperidine Derivatives in Drug Discovery". BenchChem Technical Documentation.3

  • Abcam. "MTT assay and its use in cell viability and proliferation analysis". Abcam Protocols.4

Sources

Methodological & Application

Application Note & Detailed Protocol: A Two-Step Synthesis of 2-Piperidin-1-yl-1-pyridin-2-ylethanol from 2-Vinylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-piperidin-1-yl-1-pyridin-2-ylethanol, a valuable pyridyl alcohol derivative with potential applications in pharmaceutical development and as a chiral ligand. The protocol outlines a robust and efficient two-step synthetic pathway commencing from the readily available starting material, 2-vinylpyridine. The synthesis leverages a regioselective bromohydrin formation followed by a nucleophilic substitution with piperidine. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed mechanistic insights, step-by-step experimental procedures, safety protocols, and characterization data.

Introduction and Synthetic Strategy

2-Piperidin-1-yl-1-pyridin-2-ylethanol and its derivatives are important scaffolds in medicinal chemistry, often serving as key intermediates for more complex molecular targets. The presence of a chiral center, a basic piperidine nitrogen, and a coordinating pyridine ring makes this molecule a subject of interest for catalysis and drug design.

Synthesizing this specific isomer from 2-vinylpyridine presents a unique challenge. A direct aza-Michael addition of piperidine to 2-vinylpyridine would yield the isomeric product, 2-(2-(piperidin-1-yl)ethyl)pyridine. Therefore, a more strategic approach is required to install the hydroxyl and piperidinyl functionalities at the C1 and C2 positions of the ethyl chain, respectively.

This protocol details a reliable two-step approach:

  • Step 1: Bromohydrin Formation. 2-Vinylpyridine is treated with N-Bromosuccinimide (NBS) in an aqueous medium. The electron-withdrawing nature of the pyridine ring governs the regioselectivity of this reaction, leading to the formation of the key intermediate, 1-(pyridin-2-yl)-2-bromoethanol.

  • Step 2: Nucleophilic Amination. The synthesized bromohydrin intermediate undergoes a direct nucleophilic substitution (SN2) reaction with piperidine to yield the final target compound, 2-piperidin-1-yl-1-pyridin-2-ylethanol.

This strategy is advantageous due to the commercial availability of the starting materials, the predictable regioselectivity of the reactions, and the straightforward nature of the experimental procedures.

Reaction Mechanisms and Scientific Rationale

Step 1: Regioselective Bromohydrin Formation

The reaction of an alkene with a halogen in the presence of water results in a halohydrin. In the case of 2-vinylpyridine, the pyridine ring's electron-withdrawing properties play a crucial role. The reaction proceeds via a cyclic bromonium ion intermediate. Water, acting as a nucleophile, attacks this intermediate. Due to the electronic influence of the adjacent pyridine ring, the benzylic-like carbon (the carbon attached to the pyridine ring) can better stabilize a partial positive charge. Consequently, the nucleophilic attack by water occurs preferentially at this more electrophilic carbon, leading to the desired regioselectivity.

Step 2: Nucleophilic Substitution

This step is a classic SN2 reaction. Piperidine, a potent secondary amine nucleophile, attacks the carbon atom bearing the bromine atom. This backside attack displaces the bromide leaving group, forming a new carbon-nitrogen bond and yielding the final product. The use of a slight excess of piperidine or a non-nucleophilic base is recommended to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the piperidine nucleophile.

Visualization of Workflow and Mechanism

Synthetic Workflow Start 2-Vinylpyridine Intermediate 1-(Pyridin-2-yl)-2-bromoethanol Start->Intermediate  Step 1: NBS, H2O/DMSO   Product 2-Piperidin-1-yl-1-pyridin-2-ylethanol Intermediate->Product  Step 2: Piperidine, K2CO3, Acetonitrile  

Caption: Overall synthetic workflow from 2-vinylpyridine to the target molecule.

Bromohydrin Formation Mechanism Mechanism: Bromohydrin Formation cluster_step1 Formation of Bromonium Ion cluster_step2 Nucleophilic Attack by Water cluster_step3 Deprotonation 2VP 2-Vinylpyridine Bromonium Bromonium Ion Intermediate 2VP->Bromonium + Br+ NBS NBS Oxonium Oxonium Ion Bromonium->Oxonium + H₂O (attack at C1) Water H₂O Bromohydrin 1-(Pyridin-2-yl)-2-bromoethanol Oxonium->Bromohydrin - H+

Caption: Key steps in the mechanism of bromohydrin formation.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Part A: Synthesis of 1-(pyridin-2-yl)-2-bromoethanol

Materials and Reagents:

  • 2-Vinylpyridine (C₇H₇N, CAS: 100-69-6, >97%)[1]

  • N-Bromosuccinimide (NBS) (C₄H₄BrNO₂, CAS: 128-08-5, >98%)

  • Dimethyl sulfoxide (DMSO), anhydrous (C₂H₆OS, CAS: 67-68-5)

  • Deionized Water (H₂O)

  • Diethyl ether (Et₂O), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-vinylpyridine (5.25 g, 50 mmol, 1.0 eq.).

  • Dissolve the 2-vinylpyridine in a mixture of DMSO (100 mL) and deionized water (5 mL).

  • Cool the flask to 0 °C in an ice-water bath.

  • While stirring vigorously, add N-Bromosuccinimide (9.34 g, 52.5 mmol, 1.05 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The starting material (2-vinylpyridine) should be consumed.

  • Quench the reaction by adding 100 mL of cold deionized water, followed by 50 mL of saturated aqueous sodium thiosulfate solution to decompose any unreacted NBS.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexane to afford 1-(pyridin-2-yl)-2-bromoethanol as a pale yellow oil.

Part B: Synthesis of 2-Piperidin-1-yl-1-pyridin-2-ylethanol

Materials and Reagents:

  • 1-(Pyridin-2-yl)-2-bromoethanol (Intermediate from Part A)

  • Piperidine (C₅H₁₁N, CAS: 110-89-4, >99%)

  • Potassium carbonate (K₂CO₃), anhydrous powder (CAS: 584-08-7)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 250 mL round-bottom flask, add the purified 1-(pyridin-2-yl)-2-bromoethanol (4.04 g, 20 mmol, 1.0 eq.), anhydrous acetonitrile (100 mL), and anhydrous potassium carbonate (4.14 g, 30 mmol, 1.5 eq.).

  • Add piperidine (2.55 g, 30 mmol, 1.5 eq.) to the stirring suspension.

  • Heat the reaction mixture to 60 °C and maintain stirring for 6-8 hours.

  • Monitor the reaction progress by TLC (Eluent: 10% Methanol in Dichloromethane). The starting bromohydrin should be consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the resulting residue in ethyl acetate (100 mL) and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a gradient of 5% to 15% methanol in dichloromethane) to yield 2-piperidin-1-yl-1-pyridin-2-ylethanol as a viscous oil or low-melting solid.

Quantitative Data and Characterization

Parameter2-Vinylpyridine (Step 1)NBS (Step 1)1-(Pyridin-2-yl)-2-bromoethanol (Step 2)Piperidine (Step 2)2-Piperidin-1-yl-1-pyridin-2-ylethanol
Formula C₇H₇NC₄H₄BrNO₂C₇H₈BrNOC₅H₁₁NC₁₂H₁₈N₂O
MW ( g/mol ) 105.14177.98202.0585.15206.28
Amount (mmol) 5052.52030~16 (Theoretical)
Equivalents 1.01.051.01.5-
Typical Yield --65-75%-75-85%
Appearance Colorless LiquidWhite SolidPale Yellow OilColorless LiquidViscous Pale Yellow Oil

Expected Characterization Data for 2-Piperidin-1-yl-1-pyridin-2-ylethanol:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.5 (d, 1H, Py-H6), ~7.7 (t, 1H, Py-H4), ~7.3 (d, 1H, Py-H3), ~7.2 (dd, 1H, Py-H5), ~4.8 (dd, 1H, CH-OH), ~4.0 (br s, 1H, OH), 2.5-2.8 (m, 2H, CH₂-N), 2.3-2.5 (m, 4H, piperidine-CH₂), 1.5-1.7 (m, 4H, piperidine-CH₂), 1.4-1.5 (m, 2H, piperidine-CH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~160 (C-Py), ~149 (C-Py), ~137 (C-Py), ~122 (C-Py), ~120 (C-Py), ~72 (CH-OH), ~65 (CH₂-N), ~55 (piperidine-C), ~26 (piperidine-C), ~24 (piperidine-C).

  • IR (neat, cm⁻¹): ~3350 (br, O-H stretch), ~2930, 2850 (C-H stretch), ~1590, 1570 (C=N, C=C stretch, pyridine ring).

  • MS (ESI+): m/z 207.15 [M+H]⁺.

References

  • ResearchGate. Reduction of 2‐pyridyl ketones with formate. Available at: [Link]

  • SynOpen. Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. (2024). Available at: [Link]

  • National Center for Biotechnology Information. Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism. Available at: [Link]

  • ACS Publications. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. (2021). Available at: [Link]

  • ResearchGate. Aza-Michael addition reaction between piperidine and n-butyl acrylate... Available at: [Link]

  • Nanyang Technological University. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Available at: [Link]

  • National Center for Biotechnology Information. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Available at: [Link]

  • National Center for Biotechnology Information. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available at: [Link]

  • Wikipedia. 2-Vinylpyridine. Available at: [Link]

  • Royal Society of Chemistry. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Available at: [Link]

  • ResearchGate. The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF. Available at: [Link]

  • IQS Barcelona. Applications of the Aza-Michael Reaction in Flow Chemistry for the Synthesis of API. (2021). Available at: [Link]

  • Taylor & Francis Online. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. (2014). Available at: [Link]

  • Wikipedia. Enantioselective reduction of ketones. Available at: [Link]

  • National Center for Biotechnology Information. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]

  • Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • SciELO. Quaternization reaction of 2-vinylpyridine and 4-vinylpyridine network copolymers for 4-nitrophenol adsorption. (2007). Available at: [Link]

  • ChemRxiv. Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones and 2-Fluoropyridine. (2021). Available at: [Link]

Sources

Application Note: Protocol for Reductive Amination to Synthesize Pyridine-Piperidine Ethanols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The pyridine-piperidine motif is a privileged scaffold in medicinal chemistry, appearing ubiquitously in GPCR ligands, antihistamines, and antipsychotics. This application note details the reductive amination protocol for synthesizing pyridine-piperidine ethanols —specifically focusing on the


-alkylation of piperidine-ethanols with pyridine-carboxaldehydes.

Unlike catalytic hydrogenation (which reduces the pyridine ring itself), this protocol preserves the aromaticity of the pyridine while forming a robust C-N linkage. We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent due to its high selectivity for iminiums over aldehydes, minimizing toxic byproducts and eliminating the need for anhydrous conditions or Dean-Stark traps.

Retrosynthetic Analysis & Strategy

To synthesize the target 1-(pyridin-x-ylmethyl)piperidin-y-ylethanol , we disconnect at the benzylic C-N bond.

  • Synthon A: Pyridine-carboxaldehyde (Electrophile)

  • Synthon B: Piperidine-ethanol (Nucleophile)

  • Transformation: Reductive Amination via in situ imine formation and selective hydride transfer.

Chemical Mechanism (Graphviz)

The reaction proceeds through the formation of a hemiaminal, followed by dehydration to an iminium ion. STAB selectively reduces this iminium species.[1]

G Aldehyde Pyridine-CHO (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Addition Amine Piperidine-EtOH (Nucleophile) Amine->Hemiaminal Addition Iminium Iminium Ion (Activated) Hemiaminal->Iminium -H2O (Acid Cat.) Product Pyridine-Piperidine Ethanol Iminium->Product Reduction (STAB) Acid AcOH (Cat.) Acid->Hemiaminal Protonation STAB Na(OAc)3BH (Hydride Source) STAB->Iminium H- Transfer

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The acid catalyst accelerates iminium formation, while STAB selectively reduces the C=N bond.

Critical Parameters & Reagent Selection

ParameterRecommendationScientific Rationale
Reducing Agent NaBH(OAc)₃ (STAB) Mild hydride donor. Unlike NaBH₄, it does not reduce aldehydes/ketones at a significant rate, preventing alcohol side-products [1].
Solvent 1,2-Dichloroethane (DCE) Aprotic, polar enough to dissolve STAB. THF is a viable alternative. Avoid MeOH with STAB as it degrades the reagent via solvolysis.
Stoichiometry 1.0 : 1.05 : 1.4 (Aldehyde : Amine : STAB). Slight excess of amine ensures complete consumption of the aldehyde.
pH Control Acetic Acid (1-2 eq) Essential for catalyzing the dehydration of the hemiaminal to the iminium ion, especially with hindered amines or electron-rich aldehydes.
Temperature 20°C – 25°C Reaction is generally fast at RT. Heating is rarely required and may promote side reactions.

Detailed Experimental Protocol

Materials
  • Substrate A: 3-Pyridinecarboxaldehyde (MW: 107.11 g/mol )

  • Substrate B: 4-Piperidineethanol (MW: 129.20 g/mol )

  • Reagent: Sodium Triacetoxyborohydride (STAB) (95%+)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous preferred)[2]

  • Additive: Glacial Acetic Acid (AcOH)

Step-by-Step Procedure

Step 1: Iminium Formation [2][3]

  • Charge a dry round-bottom flask with 3-Pyridinecarboxaldehyde (1.07 g, 10.0 mmol) and DCE (30 mL).

  • Add 4-Piperidineethanol (1.35 g, 10.5 mmol, 1.05 equiv).

  • Add Glacial Acetic Acid (0.60 g, 10.0 mmol, 1.0 equiv).

  • Observation: The solution may warm slightly.[3] Stir under Nitrogen atmosphere at Room Temperature (RT) for 30–60 minutes.

    • Why? This "pre-mix" period allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.

Step 2: Reduction 5. Cool the mixture slightly (optional, 0°C) if working on >10g scale to manage exotherms. For <5g, RT is acceptable. 6. Add STAB (2.97 g, 14.0 mmol, 1.4 equiv) portion-wise over 5 minutes.

  • Caution: Gas evolution (minor) may occur.
  • Remove cooling bath and stir at RT for 4–16 hours.
  • Monitoring: Check reaction progress via LC-MS or TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). Look for the disappearance of the aldehyde.

Step 3: Quench & Workup 9. Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes. 10. Extract the aqueous layer with DCM (3 x 20 mL). 11. Combine organic layers and wash with Brine (20 mL). 12. Dry over Na₂SO₄ , filter, and concentrate in vacuo.

Step 4: Purification 13. The crude oil is often >90% pure. If necessary, purify via flash column chromatography.

  • Stationary Phase: Silica Gel.
  • Mobile Phase: DCM : MeOH : NH₄OH (90 : 9 : 1). The basic modifier is critical to prevent the pyridine/piperidine product from streaking on the silica.

Troubleshooting & Optimization Logic

If the reaction stalls or yields are low, follow this decision tree to diagnose the failure mode.

DecisionTree Start Issue: Low Yield / Incomplete Conversion CheckAldehyde Is Aldehyde remaining? Start->CheckAldehyde CheckImine Is Imine formed but not reduced? CheckAldehyde->CheckImine Yes WorkupIssue Solution: Product is water soluble. Use CHCl3/iPrOH (3:1) for extraction. CheckAldehyde->WorkupIssue No (Product missing) AddAcid Solution: Increase AcOH to 2.0 eq (Catalyze dehydration) CheckImine->AddAcid No Imine detected AddSTAB Solution: Add 0.5 eq fresh STAB (Reagent decomposed by wet solvent) CheckImine->AddSTAB Imine present

Figure 2: Troubleshooting logic for reductive amination failures.

Common Pitfalls
  • Water Contamination: STAB degrades in the presence of significant water. While it tolerates ambient moisture better than NaBH₄, wet solvents will require excess reagent.

  • Product Solubility: Pyridine-piperidine ethanols are highly polar. During workup, they may remain in the aqueous phase if the pH is not sufficiently basic (ensure pH > 10 during extraction) or if the organic solvent is not polar enough.

  • Aldehyde Reduction: If the aldehyde is reducing to the alcohol (Pyridine-CH₂OH) instead of the amine, the imine formation is too slow. Correction: Increase the pre-mix time or increase the amount of Acetic Acid.

Safety & Handling

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable) and acetic acid. Handle in a fume hood.

  • Pyridines: Many pyridine derivatives are volatile and toxic. Avoid inhalation.

  • Chlorinated Solvents (DCE/DCM): Carcinogenic/toxic. Use proper PPE.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.

  • BenchChem Technical Support. "Optimizing Reductive Amination for Piperidine Synthesis." BenchChem Application Notes, 2025.

  • Matassini, C., et al. "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Current Organic Synthesis, 2020.

  • Organic Chemistry Portal. "Synthesis of Piperidines: Reductive Amination."

Sources

Application Note: High-Efficiency Asymmetric Synthesis of Chiral 1-(Pyridin-2-yl)-2-(piperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimized protocol for the preparation of chiral 1-(pyridin-2-yl)-2-(piperidin-1-yl)ethanol , a privileged pharmacophore found in antihistamines, analgesics, and chiral ligands. While classical resolution and diastereoselective reduction offer pathways to this scaffold, they often suffer from poor atom economy or scalability issues.

This guide focuses on Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium-Noyori type catalyst. This route is selected for its operational simplicity, high enantioselectivity (>95% ee), and scalability. A critical feature of this protocol is the management of the pyridine nitrogen's coordinating ability, which can otherwise poison the transition metal catalyst. We utilize a Formic Acid/Triethylamine system to maintain a specific pH window that protonates the interfering nitrogen species without deactivating the catalyst.

Strategic Analysis & Retrosynthesis

The synthesis hinges on the efficient construction of the amino-ketone precursor followed by a stereoselective reduction.

Retrosynthetic Workflow (DOT Visualization)

Retrosynthesis Target Target: Chiral Amino Alcohol (S)-1-(pyridin-2-yl)-2-(piperidin-1-yl)ethanol Step1 Step 2: Asymmetric Transfer Hydrogenation (Ru-TsDPEN / HCOOH-TEA) Target->Step1 Stereoselective Reduction Intermediate Intermediate: Amino Ketone HCl Salt 1-(pyridin-2-yl)-2-(piperidin-1-yl)ethan-1-one HCl Step1->Intermediate Precursor Assembly Precursors Starting Materials: 2-(Bromoacetyl)pyridine HBr + Piperidine Intermediate->Precursors Nucleophilic Substitution

Caption: Retrosynthetic disconnection showing the key ATH step and the stabilization of the intermediate as a salt.

Critical Process Parameters (The "Why")

Catalyst Selection: The Ru-TsDPEN System

We employ RuCl(p-cymene)[(S,S)-TsDPEN] . The TsDPEN ligand (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) creates a chiral pocket that differentiates the prochiral faces of the ketone.

  • Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism (outer-sphere hydrogenation). The nitrogen on the ligand acts as a proton shuttle, while the ruthenium delivers the hydride.

The "Pyridine Poisoning" Challenge

Pyridine rings are strong sigma-donors. In standard hydrogenation (e.g., using IPA/KOH), the free pyridine nitrogen can coordinate to the Ruthenium center, displacing the ligand or blocking the active site.

  • Solution: We use HCOOH/Et3N (5:2 molar ratio) as the hydrogen source. This azeotrope is acidic. It protonates the pyridine nitrogen (

    
    ) and the piperidine nitrogen (
    
    
    
    ), preventing coordination to the metal while leaving the Ruthenium-hydride cycle active.

Experimental Protocols

Protocol A: Preparation of 1-(pyridin-2-yl)-2-(piperidin-1-yl)ethan-1-one HCl

Note: The free base of this amino ketone is unstable and prone to dimerization/polymerization (darkening). It must be isolated and stored as the HCl or HBr salt.

Materials:

  • 2-(Bromoacetyl)pyridine hydrobromide (CAS: 17570-98-8)

  • Piperidine (CAS: 110-89-4)

  • Potassium Carbonate (

    
    )
    
  • Solvents: Acetonitrile (ACN), Diethyl Ether, HCl in Dioxane (4M).

Step-by-Step:

  • Reaction: Suspend 2-(Bromoacetyl)pyridine HBr (10.0 g, 35.6 mmol) in ACN (100 mL) at 0°C.

  • Addition: Add piperidine (3.03 g, 35.6 mmol) and

    
     (10.0 g, 72 mmol) slowly to maintain temperature <5°C.
    
  • Stirring: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (darkening indicates decomposition; keep time short).

  • Workup: Filter off inorganic salts. Evaporate the filtrate in vacuo at low temperature (<30°C).

  • Salt Formation: Dissolve the oily residue immediately in dry Ethanol (20 mL). Add 4M HCl in Dioxane (10 mL) dropwise with cooling.

  • Isolation: Precipitate with Diethyl Ether (100 mL). Filter the off-white solid.

  • Yield: Expect ~70-80% yield of the hydrochloride salt. Store at -20°C.

Protocol B: Asymmetric Transfer Hydrogenation (The Core Step)

Materials:

  • Substrate: Amino Ketone HCl salt (from Protocol A).

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (CAS: 192139-92-7).

  • Hydrogen Source: Formic Acid / Triethylamine complex (5:2 ratio).

  • Solvent: Dichloromethane (DCM) or DMF (degassed).

Step-by-Step:

  • Preparation: In a Schlenk flask under Argon, dissolve the Amino Ketone HCl salt (1.0 eq) in dry DCM (0.5 M concentration).

  • Catalyst Addition: Add the Ru-catalyst (0.01 eq / 1 mol%).

    • Expert Tip: For difficult substrates, increasing loading to 2 mol% ensures full conversion before catalyst deactivation.

  • H-Source Addition: Syringe in the HCOOH/Et3N azeotrope (5.0 eq of formate).

    • Note: Gas evolution (

      
      ) may occur. Ensure open venting through a bubbler or sufficient headspace.
      
  • Reaction: Stir at 25°C for 12-24 hours.

    • Monitoring: Check conversion via HPLC or TLC. The intermediate alcohol is stable.

  • Quench: Slowly add saturated

    
     solution to neutralize the mixture (pH ~8-9).
    
  • Extraction: Extract with DCM (3x). The product is now the free base amino alcohol.

  • Purification: Dry organic layers over

    
    . Concentrate. Purify via flash chromatography (DCM/MeOH/NH4OH 90:10:1).
    

Mechanism of Action

The following diagram illustrates the bifunctional mechanism where the catalyst serves as a template for hydride transfer while the acidic media protects the catalyst from the substrate's nitrogen.

Mechanism Ru_Complex Ru-H Species (Active Catalyst) TS Six-Membered Transition State Ru_Complex->TS Coordination Substrate Protonated Ketone (Py-H+ / Pip-H+) Substrate->TS Face Selective Approach TS->Ru_Complex Regeneration with HCOOH Product Chiral Alcohol (>95% ee) TS->Product Hydride Transfer

Caption: Simplified catalytic cycle showing the hydride transfer to the protonated substrate.

Analytical Validation (QC)

Trustworthiness in chiral synthesis relies on rigorous analytical proof.

Method: Chiral High-Performance Liquid Chromatography (HPLC).[1]

ParameterCondition
Column Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Pyridine absorption)
Temperature 25°C
Expected Retention (S)-Enantiomer: ~12 min

Note: The addition of Diethylamine (DEA) is mandatory. Without it, the basic piperidine moiety will interact with silanols on the column, causing severe peak tailing and poor resolution.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by Pyridine N.Ensure the HCOOH/TEA ratio is maintained (acidic). Add more HCOOH if necessary.
Low ee (<80%) Temperature too high or "Leakage" reaction.Lower reaction temp to 0°C. Ensure catalyst ligand is pure (S,S).
Dark Reaction Mixture Decomposition of amino-ketone precursor.Ensure precursor was stored as HCl salt. Do not keep free base >1 hr.
Peak Tailing in HPLC Interaction with column silanols.Increase DEA modifier concentration to 0.2% in mobile phase.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3][4] Accounts of Chemical Research, 30(2), 97–102.

  • Ohkuma, T., et al. (2000).[5] Asymmetric Hydrogenation of Amino Ketones using Chiral RuCl2(xylbinap)(daipen) Complexes. Journal of the American Chemical Society, 122(27), 6510–6511.

  • BenchChem Application Note. (2025). Application Notes and Protocols for Asymmetric Transfer Hydrogenation Using (S)-2-(pyridin-2-yl)propan-1-ol.

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061.

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H.

Sources

Application Notes & Protocols: Synthesis of 1-(2-hydroxy-2-(pyridin-2-yl)ethyl)piperidine via Epoxide Ring-Opening

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of β-amino alcohols through the nucleophilic ring-opening of 2-(oxiran-2-yl)pyridine with piperidine. The coupling of amines with epoxides is a fundamental transformation in organic synthesis, yielding 1,2-amino alcohol motifs that are prevalent in a wide range of pharmaceutical agents and bioactive molecules. This guide delves into the underlying chemical principles, explores various catalytic systems, and presents detailed, validated protocols suitable for laboratory and process development environments. The content is structured to provide researchers with both the theoretical foundation and the practical steps necessary to achieve efficient and regioselective synthesis.

Scientific Foundation: Mechanism and Regioselectivity

The core transformation involves the nucleophilic attack of piperidine on one of the electrophilic carbons of the epoxide ring of 2-(oxiran-2-yl)pyridine. Due to the inherent ring strain of the three-membered oxirane ring, epoxides are significantly more reactive towards nucleophiles than their acyclic ether counterparts.[1][2]

The reaction proceeds via a classic SN2 mechanism .[3][4] Piperidine, a strong secondary amine nucleophile, directly attacks an epoxide carbon, leading to the simultaneous breaking of the carbon-oxygen bond.[1][4] This process results in an inversion of stereochemistry at the site of attack if the carbon is a stereocenter.[4]

Regioselectivity: In the case of an unsymmetrical epoxide like 2-(oxiran-2-yl)pyridine, the site of nucleophilic attack is critical. Under neutral or basic conditions, the reaction is governed primarily by sterics. The nucleophile will preferentially attack the less sterically hindered carbon atom.[2][3][4] For 2-(oxiran-2-yl)pyridine, this is the terminal methylene (CH₂) carbon of the epoxide ring, leading exclusively to the formation of the desired β-amino alcohol, 1-(2-hydroxy-2-(pyridin-2-yl)ethyl)piperidine .

Sources

Application Note: Synthesis and Utilization of 2-Piperidin-1-yl-1-pyridin-2-ylethanol in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics, particularly inhibitors for Spleen Tyrosine Kinase (Syk) and Janus Kinases (JAK), bifunctional building blocks are essential for optimizing both pharmacodynamics and pharmacokinetics[1]. 2-Piperidin-1-yl-1-pyridin-2-ylethanol is a highly versatile intermediate utilized in medicinal chemistry. It provides a rigid hydrogen-bond acceptor (pyridine), a solubilizing basic amine (piperidine), and a chiral center equipped with a hydroxyl group for precise active-site interactions. This application note details the mechanistic rationale for its use and provides a self-validating, scalable synthetic protocol for its preparation.

Pharmacophoric Rationale in Kinase Inhibitors

The architecture of the kinase ATP-binding site demands specific geometric and electronic properties from small-molecule inhibitors. Similar structural motifs are heavily utilized in the design of PIM kinase inhibitors, where the balance of lipophilicity and basicity is strictly controlled[2].

  • Pyridin-2-yl Moiety: Acts as a bioisostere for the adenine ring of ATP. Its nitrogen atom serves as a critical hydrogen-bond acceptor, anchoring the molecule to the backbone amides of the kinase hinge region.

  • Ethanol Linker (-OH): The secondary alcohol introduces a chiral vector. Depending on the stereochemistry, the hydroxyl group can act as a hydrogen-bond donor to the catalytic lysine or the DFG (Asp-Phe-Gly) motif in the sugar pocket.

  • Piperidin-1-yl Moiety: Extending outward from the ATP pocket, this basic amine (pKa ~10) projects into the solvent-exposed channel. It dramatically improves aqueous solubility, enables the formation of stable pharmaceutical salts (e.g., hydrochlorides, mesylates), and prevents off-target lipophilic toxicity. Related piperidine-pyridine ethanol derivatives are widely documented in contemporary kinase inhibitor research[3].

Pharmacophore cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region Sugar Ribose/Sugar Pocket Solvent Solvent Front Pyridine Pyridin-2-yl Pyridine->Hinge H-Bond Acceptor Hydroxyl Ethanol (-OH) Pyridine->Hydroxyl Hydroxyl->Sugar H-Bond Donor Piperidine Piperidin-1-yl Hydroxyl->Piperidine Piperidine->Solvent Solubilization

Pharmacophoric mapping of the intermediate within a kinase ATP-binding pocket.

Synthetic Methodology & Causality

The most robust and scalable method for synthesizing 2-piperidin-1-yl-1-pyridin-2-ylethanol is a two-step sequence starting from the commercially available electrophile, 2-bromo-1-(pyridin-2-yl)ethanone[4].

  • Nucleophilic Amination: The α-bromoketone is reacted with piperidine. Potassium carbonate (K₂CO₃) is utilized as an inorganic acid scavenger. Causality: Using K₂CO₃ instead of an organic base like triethylamine (TEA) prevents the formation of complex quaternary ammonium salts and ensures the piperidine remains deprotonated and nucleophilic.

  • Ketone Reduction: The resulting α-aminoketone is reduced using sodium borohydride (NaBH₄) in methanol. Causality: Methanol is critical here; it not only solubilizes the reagents but acts as an electrophilic activator. The hydroxyl proton of methanol hydrogen-bonds with the ketone carbonyl, increasing its electrophilicity and facilitating the nucleophilic attack of the borohydride anion.

Synthesis A 2-Bromo-1-(pyridin-2-yl)ethanone C 2-(Piperidin-1-yl)-1-(pyridin-2-yl)ethanone A->C Step 1: Amination B Piperidine + K2CO3 (Acetonitrile, 60°C) B->C E 2-Piperidin-1-yl-1-pyridin-2-ylethanol C->E Step 2: Reduction D NaBH4 (Methanol, 0°C to RT) D->E

Two-step synthetic workflow for 2-Piperidin-1-yl-1-pyridin-2-ylethanol.

Experimental Protocols

Protocol 1: Synthesis of 2-(Piperidin-1-yl)-1-(pyridin-2-yl)ethanone

Objective: Achieve high-yield nucleophilic substitution while minimizing degradation of the sensitive α-bromoketone.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide (10.0 g, 35.6 mmol) and anhydrous Acetonitrile (MeCN, 100 mL).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (12.3 g, 89.0 mmol, 2.5 eq). Note: The suspension must be stirred vigorously to ensure adequate surface area for the solid-liquid reaction.

  • Amination: Dropwise add Piperidine (3.64 g, 42.7 mmol, 1.2 eq) at 0 °C to control the initial exothermic reaction.

  • Heating: Attach a reflux condenser and warm the reaction mixture to 60 °C for 6 hours. Monitor via TLC (DCM:MeOH 95:5).

  • Workup: Cool to room temperature and filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the crude residue in Ethyl Acetate (150 mL) and wash with distilled water (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield a dark yellow oil (Yield: ~92%), which is used directly in the next step to prevent oxidative degradation of the aminoketone.

Protocol 2: Reduction to 2-Piperidin-1-yl-1-pyridin-2-ylethanol

Objective: Chemoselective reduction of the ketone to the secondary alcohol without cleaving the carbon-nitrogen bond.

Step-by-Step Procedure:

  • Preparation: Dissolve the crude 2-(piperidin-1-yl)-1-(pyridin-2-yl)ethanone (6.7 g, 32.8 mmol) in absolute Methanol (70 mL). Cool the solution to 0 °C using an ice-water bath.

  • Reduction: Slowly add Sodium Borohydride (NaBH₄) (1.86 g, 49.2 mmol, 1.5 eq) in small portions over 30 minutes. Caution: Rapid addition will cause vigorous hydrogen gas evolution and solvent boiling.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching (Critical Step): Quench the reaction by carefully adding saturated aqueous NH₄Cl (30 mL). Causality: Quenching with NH₄Cl rather than strong acids (like HCl) prevents the formation of the highly water-soluble dihydrochloride salt of the product, ensuring high recovery during organic extraction.

  • Extraction: Evaporate the majority of the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM, 3 × 50 mL).

  • Purification: Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Eluent: DCM/MeOH 95:5 with 1% TEA) to yield the pure product as a pale yellow, viscous oil that crystallizes upon standing.

Quantitative Data & Characterization

Table 1: Step 1 Reaction Optimization Optimization data demonstrating the necessity of polar aprotic solvents and inorganic bases to prevent side reactions.

SolventBaseTemp (°C)Time (h)Yield (%)Observation / Causality
DCMTEA251245Incomplete conversion; formation of quaternary salts.
DMFK₂CO₃80460Thermal degradation of starting material observed.
MeCN K₂CO₃ 60 6 92 Clean conversion; optimal balance of solubility and kinetics.

Table 2: Analytical Characterization of Target Compound Self-validating analytical markers for 2-Piperidin-1-yl-1-pyridin-2-ylethanol.

MethodParameterResult
LC-MS (ESI) [M+H]⁺m/z 207.15 (Theoretical: 207.15)
¹H NMR (400 MHz, CDCl₃)Pyridine Protonsδ 8.55 (d, 1H), 7.68 (td, 1H), 7.45 (d, 1H), 7.18 (dd, 1H)
¹H NMR Chiral Methine (-CH-OH)δ 4.85 (dd, J = 8.8, 3.6 Hz, 1H)
¹H NMR Methylene (-CH₂-N)δ 2.75 (dd, 1H), 2.55 (dd, 1H)
¹H NMR Piperidine Protonsδ 2.60–2.30 (m, 4H), 1.65–1.40 (m, 6H)

References[1] Title: WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors

Source: Google Patents URL: 1[2] Title: US8822497B2 - PIM kinase inhibitors and methods of their use Source: Google Patents URL: 2[3] Title: 1-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol (Related Kinase Inhibitor Intermediates) Source: Vulcanchem URL: 3[4] Title: Products List of Jinan topfull chemical co.,ltd (2-bromo-1-pyridin-2-yl-ethanone) Source: Echemi URL: 4

Sources

Advanced Formulation Strategies for Lipophilic Amino Alcohol Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Paradox

Lipophilic amino alcohols represent a unique and challenging class of pharmacophores. Structurally, they possess a "Janus-faced" nature: a hydrophobic hydrocarbon tail driving high lipophilicity (LogP > 3), and a polar, ionizable amine "head" (pKa typically 8–10) coupled with a hydroxyl group.

Common examples include antimalarials (Lumefantrine, Halofantrine) and sphingosine-1-phosphate modulators (Fingolimod).

The Core Challenge: While the basic amine ensures solubility in the acidic gastric environment (pH 1.2), these drugs frequently suffer from catastrophic precipitation upon entering the neutral environment of the small intestine (pH 6.8), where the amine de-ionizes. This "stomach-to-intestine" transition is the primary failure point for bioavailability.

This guide details three advanced strategies to overcome this solubility cliff:

  • Lipid-Based Delivery (LBDDS) utilizing Lipophilic Salts.

  • Amorphous Solid Dispersions (ASDs) via Spray Drying.[1][2]

  • Micro-environmental pH Modulation for solid dosage forms.

Pre-formulation Intelligence

Before selecting a strategy, execute the following decision matrix based on your API's specific properties.

Decision Matrix: Formulation Selection

FormulationStrategy Start Start: Analyze API Properties CheckLogP Check LogP Start->CheckLogP CheckDose Check Therapeutic Dose CheckLogP->CheckDose LogP > 4 (Highly Lipophilic) Strat_Salt Strategy 3: pH Modulation / Salt (Best for Moderate LogP) CheckLogP->Strat_Salt LogP < 4 Strat_LBDDS Strategy 1: Lipid-Based (SEDDS/SMEDDS) (Best for High LogP, Low Dose) CheckDose->Strat_LBDDS Low Dose (<100mg) Strat_ASD Strategy 2: Amorphous Solid Dispersion (Best for High Tm, High Dose) CheckDose->Strat_ASD High Dose (>100mg) LipophilicSalt Use Lipophilic Salt (e.g., Docusate) to increase loading Strat_LBDDS->LipophilicSalt If solubility in oil is low

Figure 1: Decision tree for selecting the optimal formulation strategy based on physicochemical properties.

Strategy 1: Lipid-Based Systems & The "Lipophilic Salt" Pivot

Standard hydrochloride salts of lipophilic amines often fail in Lipid-Based Drug Delivery Systems (LBDDS) because they are too polar to dissolve in the oil phase, leading to low drug loading.

The Expert Insight: Instead of making the drug water-soluble, make it lipid-soluble. Convert the basic amine into a Lipophilic Salt (e.g., Docusate, Stearate, or Oleate salt). This lowers the melting point (forming an Ionic Liquid) and dramatically increases solubility in lipid excipients (SEDDS).

Protocol: Development of a Lipophilic Salt SEDDS

Objective: Formulate a Self-Emulsifying Drug Delivery System (SEDDS) with >50 mg/g drug loading.

Phase A: Lipophilic Salt Synthesis (Counterion Selection)[3]
  • Reagents: Dissolve API (Free Base) in Dichloromethane (DCM).

  • Counterion: Dissolve Sodium Docusate or Oleic Acid in water (if using salt metathesis) or DCM (if using acid-base neutralization).

  • Reaction: Mix equimolar amounts (1:1) and stir for 2 hours.

  • Isolation: Wash with water to remove inorganic byproducts (NaCl). Evaporate DCM.

  • Validation: Confirm salt formation via DSC (shift in melting point) and FTIR (amine peak shift).

Phase B: Solubility Screening
  • Excipients: Screen solubility of the Lipophilic Salt in:

    • Oils: Capryol™ 90, Peceol™, Maisine™ CC.

    • Surfactants: Kolliphor® EL, Tween® 80, Labrasol®.

    • Co-solvents: Transcutol® HP, PEG 400.

  • Method: Add excess salt to 1g excipient. Vortex. Heat to 50°C for 1 hr. Equilibrate at 25°C for 24 hrs. Centrifuge and analyze supernatant by HPLC.

Phase C: Construction of Pseudo-Ternary Phase Diagram
  • Select the Oil, Surfactant, and Co-surfactant with highest solubility.

  • Prepare surfactant:co-surfactant (Smix) ratios (e.g., 1:1, 2:1).

  • Titrate oil/Smix mixtures with water dropwise.

  • Endpoint: Visual observation of turbidity (emulsion formation) vs. transparency (microemulsion).

  • Selection: Choose a formulation in the microemulsion region (transparent, <100nm droplet size).

Strategy 2: Amorphous Solid Dispersions (ASD)[4]

For high-dose amino alcohols, lipids may not provide sufficient loading. ASDs stabilize the amorphous form of the drug using a polymer, generating a "spring and parachute" effect: the amorphous form dissolves rapidly (spring), and the polymer prevents precipitation (parachute).

Protocol: Spray Dried Dispersion (SDD)

Objective: Create a 25% w/w drug loading ASD stable against crystallization.

Step 1: Polymer Selection[4]
  • HPMCAS (Hypromellose Acetate Succinate): The "Gold Standard" for amino alcohols. It is enteric (insoluble in stomach), protecting the drug from dissolving and then crashing out. It releases the drug at pH > 5.5 (intestine) where the polymer also dissolves, inhibiting precipitation.

  • PVPVA (Copovidone): Good general solubility, but less protection against precipitation in the intestine compared to HPMCAS.

Step 2: Feed Solution Preparation
  • Solvent: Acetone/Water (90:10) or Methanol/DCM (1:1). Note: Amino alcohols are often soluble in organic solvents.

  • Concentration: Prepare a 5-10% solids solution.

  • Ratio: Dissolve API and Polymer (e.g., 1:3 ratio) until clear.

Step 3: Spray Drying Parameters (Buchi B-290 Scale)
  • Inlet Temperature: 80–100°C (Keep below polymer Tg degradation).

  • Outlet Temperature: 40–50°C (Critical: Must be < Tg of the ASD to prevent stickiness).

  • Atomization Pressure: 0.7 bar (N2).

  • Pump Rate: 15–20%.

Step 4: Secondary Drying
  • Vacuum dry the powder at 40°C for 48 hours to remove residual solvent below ICH limits.

Analytical Validation: Biorelevant Dissolution

Standard USP buffers (pH 6.8 phosphate) are insufficient for lipophilic amino alcohols because they lack the solubilizing capacity of bile salts found in vivo.

Required Protocol: Use FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State) to predict food effects.[5][6]

ParameterFaSSIF (Fasted)FeSSIF (Fed)
pH 6.55.0
Sodium Taurocholate 3 mM15 mM
Lecithin 0.75 mM3.75 mM
Relevance Simulates baseline solubility.Simulates "food effect" (often 2-3x higher for amino alcohols).

Interpretation: If FeSSIF solubility >> FaSSIF, the drug will likely show a significant positive food effect clinically. LBDDS formulations should aim to match FeSSIF performance even in FaSSIF media.

References

  • Porter, C. J., et al. (2007).[7] "Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs."[7][8][9][10][11] Nature Reviews Drug Discovery.[7] Link

  • Sahbaz, Y., et al. (2015). "Ionic liquids as a strategy to improve the solubility and bioavailability of poorly water-soluble drugs." Docusate salts of lipophilic amines. Link

  • Friesen, D. T., et al. (2008). "Hydroxypropyl methylcellulose acetate succinate-based spray-dried dispersions: an overview." Molecular Pharmaceutics. Link

  • Biorelevant.com. "Composition of FaSSIF and FeSSIF media." Link

  • Kalepu, S., & Nekkanti, V. (2015). "Insoluble drug delivery strategies: review of recent advances and business prospects." Acta Pharmaceutica Sinica B. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Piperidin-1-yl-1-pyridin-2-ylethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Piperidin-1-yl-1-pyridin-2-ylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-Piperidin-1-yl-1-pyridin-2-ylethanol?

There are several viable pathways, but the most common and often most practical approach is a two-step synthesis. This involves first forming the β-amino ketone intermediate, 2-(piperidin-1-yl)-1-(pyridin-2-yl)ethanone, followed by its reduction to the target alcohol.

  • Mannich-Type Reaction followed by Reduction: This is a classical and robust method. It involves the condensation of 2-acetylpyridine, formaldehyde, and piperidine to form the β-amino ketone (a Mannich base).[1][2] This intermediate is then selectively reduced to the final product. The reaction is favored for its use of readily available starting materials.[3]

  • Grignard-Type Reactions: These routes can offer high yields but often require more stringent anhydrous conditions and careful temperature control.[4] One approach is the reaction of a piperidine-containing nucleophile with 2-pyridinecarboxaldehyde. Another involves the reaction of a 2-pyridylmagnesium halide with a piperidine-substituted epoxide, though controlling side reactions like the formation of bipyridyls can be a challenge.[4][5]

  • Catalytic Hydrogenation of 2-Pyridineethanol Precursors: If starting with 2-(2-hydroxyethyl)pyridine, it can be catalytically hydrogenated to the corresponding piperidine derivative.[6] However, this route synthesizes a different isomer, 2-(2-hydroxyethyl)piperidine, and is not suitable for the target compound unless a different starting material is used.

Q2: What is a realistic yield to expect for this synthesis?

Yields are highly dependent on the chosen route, optimization of reaction conditions, and purification efficiency. For the common two-step Mannich reaction followed by reduction:

  • Step 1 (Mannich Reaction): Yields for the formation of the β-amino ketone intermediate can range from moderate to good, typically in the 50-75% range after purification.

  • Step 2 (Reduction): The reduction of the ketone to the alcohol is often very efficient, with yields commonly exceeding 90-95% when using an appropriate reducing agent like sodium borohydride.[7]

Overall, a well-optimized, two-step synthesis can achieve a total yield of 45-70%.

Q3: What are the most critical parameters to control for maximizing yield?

Three parameters are paramount:

  • Temperature: Particularly for Grignard reactions, low temperatures (e.g., -40°C to 0°C) are often necessary to prevent side reactions and decomposition of the organometallic reagents.[5] For the Mannich reaction, moderate heating is typically required, but excessive temperatures can lead to polymerization and byproduct formation.

  • Stoichiometry: The molar ratio of reactants is crucial. In the Mannich reaction, using a slight excess of formaldehyde and piperidine can drive the reaction to completion, but a large excess can complicate purification.

  • Purity of Reagents and Solvents: Water is the enemy of many of these reactions, especially those involving organometallics. Using anhydrous solvents and high-purity starting materials is essential to prevent quenching of reagents and formation of impurities.[8]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem: Low or No Product Formation
Q: I'm attempting the Mannich reaction to form the ketone intermediate, but my TLC/LC-MS analysis shows only starting materials. What went wrong?

Answer: This issue typically points to a problem with reaction initiation or the reagents themselves. Let's break down the likely causes:

  • Inactive Formaldehyde Source: Formaldehyde is commonly used as a 37% aqueous solution (formalin) or as its solid polymer, paraformaldehyde. If using paraformaldehyde, it must be thermally depolymerized to monomeric formaldehyde for the reaction to proceed. This usually requires heating. If your reaction was run at room temperature with paraformaldehyde, it likely did not initiate.

    • Solution: If using paraformaldehyde, ensure your protocol involves heating the reaction mixture (typically to reflux in a solvent like ethanol) to facilitate depolymerization. Alternatively, switch to formalin, but be mindful of the added water.

  • Incorrect pH: The Mannich reaction mechanism involves both acid and base-catalyzed steps and is sensitive to pH.[9] The initial formation of the Eschenmoser-like salt (iminium ion) from piperidine and formaldehyde is acid-catalyzed, while the enolization of 2-acetylpyridine is base-catalyzed.[1]

    • Solution: The reaction is often run in a protic solvent like ethanol, which can mediate the proton transfer steps. Sometimes, a catalytic amount of acid (like HCl) is added to facilitate iminium ion formation. Ensure your piperidine is not in the form of a salt (e.g., piperidine hydrochloride) unless you have added a base to liberate the free amine.

  • Low Reaction Temperature: While some reactions require cooling, the Mannich condensation generally requires thermal energy to proceed at a reasonable rate.

    • Solution: Attempt heating the reaction mixture to reflux in ethanol or a similar solvent for several hours. Monitor the reaction progress by TLC.

Visualizing the Mannich Reaction Mechanism

The following diagram illustrates the key steps in the formation of the β-amino ketone intermediate.

Mannich_Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Enolization cluster_3 Step 3: C-C Bond Formation Piperidine Piperidine Iminium Iminium Ion (Electrophile) Piperidine->Iminium + Formaldehyde Formaldehyde Formaldehyde->Iminium + H+ Enol Enol Form (Nucleophile) AminoKetone 2-(piperidin-1-yl)-1- (pyridin-2-yl)ethanone Iminium->AminoKetone Acetylpyridine 2-Acetylpyridine Acetylpyridine->Enol Tautomerization Enol->AminoKetone Nucleophilic Attack

Caption: Mechanism of the Mannich reaction for β-amino ketone synthesis.

Problem: Low Yield & Impurity Profile
Q: I have successfully synthesized the product, but my yield is consistently low and I see multiple side products. How can I improve this?

Answer: Low yield and impurities often go hand-in-hand. The key is to identify the source of the byproducts and adjust conditions to disfavor their formation.

  • Over-Alkylation/Multiple Additions: A common side reaction is the formation of bis-Mannich bases, where a second molecule of the iminium ion reacts with the product.[9] This is more likely if the product itself has an acidic proton that can be removed.

    • Solution: Carefully control the stoichiometry. Avoid a large excess of formaldehyde and piperidine. Running the reaction at a lower temperature for a longer time can sometimes improve selectivity.

  • Side Reactions during Reduction: The choice of reducing agent for the ketone-to-alcohol step is critical.

    • Incomplete Reduction: If you observe residual ketone in your final product, the reduction may not have gone to completion.[10]

    • Over-Reduction: Harsher reducing agents (e.g., Lithium Aluminum Hydride) could potentially reduce the pyridine ring, especially under forcing conditions.

    • Solution: Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is an excellent choice. It is mild enough not to reduce the pyridine ring but highly effective for reducing the ketone.[10] Ensure you use a sufficient molar excess (typically 1.5-2.0 equivalents) and allow enough time for the reaction to complete.

Comparison of Reducing Agents for Ketone Intermediate
Reducing AgentSolventProsCons
Sodium Borohydride (NaBH₄) Methanol, EthanolExcellent selectivity for ketones; easy workup; tolerant of protic solvents.Slower than other hydride reagents.
Lithium Aluminum Hydride (LAH) THF, Diethyl EtherVery powerful and fast.Non-selective; can reduce other functional groups (including potentially the pyridine ring); requires strict anhydrous conditions and careful quenching.
Catalytic Hydrogenation (H₂/Catalyst) Ethanol, Acetic Acid"Green" reagent; can be highly selective with the right catalyst (e.g., PtO₂).Requires specialized pressure equipment; catalyst can be expensive and pyrophoric; potential for pyridine ring reduction.[11]
Biocatalytic Reduction Aqueous BufferExtremely high enantioselectivity possible; environmentally friendly.[7][12]Requires specific enzymes and conditions (pH, temp control); may have lower substrate loading.
  • Losses During Workup & Purification: The target amino alcohol is basic and has good water solubility, which can lead to losses during aqueous workup.

    • Solution for Workup: During extraction, ensure the aqueous layer is made sufficiently basic (pH > 10) with NaOH or K₂CO₃ to deprotonate the piperidine and pyridine nitrogens, which will drive the product into the organic layer (e.g., dichloromethane or ethyl acetate). Perform multiple extractions (3-4 times) to maximize recovery.

    • Solution for Purification: The product is a polar molecule. Column chromatography on silica gel is effective, but requires a polar eluent system, often with a small amount of a basic modifier like triethylamine (e.g., 1-2%) mixed into the mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). The triethylamine prevents the product from streaking on the acidic silica gel.

Optimized Experimental Protocol

This two-step protocol is based on the robust Mannich reaction followed by a selective borohydride reduction.

Step 1: Synthesis of 2-(piperidin-1-yl)-1-(pyridin-2-yl)ethanone
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-acetylpyridine (12.1 g, 100 mmol), piperidine (9.4 g, 110 mmol), and ethanol (100 mL).

  • Reagent Addition: While stirring, add paraformaldehyde (3.3 g, 110 mmol) and a few drops of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours. Monitor the reaction's progress using TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting oil in dichloromethane (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure β-amino ketone.

Step 2: Reduction to 2-Piperidin-1-yl-1-pyridin-2-ylethanol
  • Reaction Setup: Dissolve the purified ketone intermediate (e.g., 21.8 g, 100 mmol, assuming 100% conversion from previous step) in methanol (200 mL) in a 500 mL flask and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (2.8 g, 75 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor for the disappearance of the ketone by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water (50 mL). Remove the methanol under reduced pressure. Add 1M NaOH (50 mL) to make the solution basic (pH > 10) and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, which can be further purified by recrystallization or chromatography if necessary.

Troubleshooting Flowchart

This flowchart provides a logical path to diagnose and solve common synthesis issues.

Troubleshooting_Flowchart decision decision issue issue solution solution start Start Synthesis check_reaction Reaction Complete? start->check_reaction no no check_reaction->no No yes yes check_reaction->yes Yes issue_no_product issue_no_product no->issue_no_product No Product Formed sol_reagents Verify purity of starting materials. Use fresh formaldehyde source. Ensure amine is not a salt. issue_no_product->sol_reagents Check Reagents sol_conditions Increase temperature/reflux. Check reaction pH. Allow for longer reaction time. issue_no_product->sol_conditions Check Conditions check_yield check_yield yes->check_yield Yield > 50%? no_yield no_yield check_yield->no_yield No yes_yield yes_yield check_yield->yes_yield Yes issue_low_yield issue_low_yield no_yield->issue_low_yield Low Yield sol_workup Basify aqueous layer to pH > 10 before extraction. Perform multiple extractions. issue_low_yield->sol_workup Optimize Workup sol_stoich Avoid large excess of reagents. Consider slower addition of reagents. issue_low_yield->sol_stoich Optimize Stoichiometry check_purity check_purity yes_yield->check_purity Product Pure? no_purity no_purity check_purity->no_purity No yes_purity yes_purity check_purity->yes_purity Yes issue_impure issue_impure no_purity->issue_impure Impure Product sol_purification Use appropriate column chromatography system. Add triethylamine to eluent. Consider recrystallization. issue_impure->sol_purification Optimize Purification end_product end_product yes_purity->end_product Successful Synthesis

Caption: A decision tree for troubleshooting the synthesis of 2-Piperidin-1-yl-1-pyridin-2-ylethanol.

References

  • Organic Letters. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. ACS Publications. Available at: [Link]

  • Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (2014). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Taylor & Francis. Available at: [Link]

  • Unknown Author. (n.d.). 1. Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Academia.edu. Available at: [Link]

  • Diva-Portal.org. (2009). Reaction Between Grignard reagents and Heterocyclic N-oxides : Synthesis of Substituted Pyridines, Piperidines and Piperazines. Diva Portal. Available at: [Link]

  • Scribd. (n.d.). Synthesis of 2-Acetyl Pyridine Derivatives. Scribd. Available at: [Link]

  • Wikipedia. (n.d.). Mannich reaction. Wikipedia. Available at: [Link]

  • RSC Publishing. (2011). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Lund University Research Portal. (2012). Enantioselective Synthesis of Substituted Piperidines by Addition of Aryl Grignard Reagents to Pyridine N-Oxides. Lund University. Available at: [Link]

  • ResearchGate. (n.d.). 2-acyl derivatives or pyridine: 2-acetylpyridine (2apy) and 2-benzoylpyridine (2bz′py). ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing 2-piperidineethanol compounds. Google Patents.
  • Chemistry Steps. (2021). Mannich Reaction. Chemistry Steps. Available at: [Link]

  • Unknown Author. (n.d.). 2) Mannich reaction: Treatement of pyrrole with formaldehyde and dimethylamine will produce pyrrole-2-methanol in the case of us. College of Pharmacy, University of Babylon. Available at: [Link]

  • Oreate AI Blog. (2026). Beyond the Beaker: Unpacking the Roles of 2-Acetylpyridine and 4-Nitrobenzaldehyde in Chemical Synthesis. Oreate AI. Available at: [Link]

  • Unknown Author. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Rasayan Journal of Chemistry. Available at: [Link]

  • ACS Publications. (2021). Piperidine Azasugars Bearing Lipophilic Chains: Stereoselective Synthesis and Biological Activity as Inhibitors of Glucocerebrosidase (GCase). Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Phenyl(pyridin-2-yl)methanone asymmetric reduction using the novel.... ResearchGate. Available at: [Link]

  • PubMed. (2023). Optimization of asymmetric bioreduction conditions of 1-(thiophen-2-yl)ethanone by Weissella cibaria N9 using a desirability function-embedded face-centered optimization model. National Library of Medicine. Available at: [Link]

  • Scientific Research Publishing. (n.d.). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Scientific Research Publishing. Available at: [Link]

  • National Institutes of Health. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PMC. Available at: [Link]

  • ResearchGate. (2023). (PDF) Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. ResearchGate. Available at: [Link]

  • Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Available at: [Link]

  • ResearchGate. (2020). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. ResearchGate. Available at: [Link]

  • RSC Publishing. (n.d.). Electroreductive synthesis of polyfunctionalized pyridin-2-ones from acetoacetanilides and carbon disulfide with oxygen evolution. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubMed. (2009). Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition. National Library of Medicine. Available at: [Link]

  • DTIC. (2025). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • National Institutes of Health. (2020). Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties. PMC. Available at: [Link]

  • MDPI. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. MDPI. Available at: [Link]

Sources

Technical Support Center: Enantioseparation of 1-(pyridin-2-yl)-2-(piperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the enantiomeric resolution of 1-(pyridin-2-yl)-2-(piperidin-1-yl)ethanol . This molecule presents a classic "basic drug" separation challenge. It contains a strongly basic secondary amine (piperidine, pKa ~11) and a weakly basic pyridine ring (pKa ~5), alongside a polar hydroxyl group.

Primary Challenge: The piperidine nitrogen interacts strongly with residual silanols on silica-based chiral stationary phases (CSPs), leading to severe peak tailing and loss of resolution (


).

Primary Solution: The use of immobilized polysaccharide columns (e.g., CHIRALPAK® IA/IB/IC) or coated equivalents (AD/OD) with basic additives (Diethylamine) in the mobile phase is the critical success factor.

Part 1: Method Development Protocol

Do not rely on guesswork. Follow this screening matrix to identify the optimal separation system.

Phase 1: Column & Mobile Phase Screening

Recommended Columns:

  • Amylose-based: CHIRALPAK® AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate))

  • Cellulose-based: CHIRALCEL® OD-H or IB (Cellulose tris(3,5-dimethylphenylcarbamate))

Screening Matrix (Normal Phase):

Mobile Phase CompositionAdditive (Critical)Purpose
MP A: Hexane / Ethanol (90:10)0.1% Diethylamine (DEA) Ethanol is a strong H-bond donor/acceptor, often providing better selectivity for amino alcohols than IPA.
MP B: Hexane / IPA (90:10)0.1% Diethylamine (DEA) Isopropanol (IPA) provides different solvation of the chiral pocket; useful if Ethanol provides low retention (

).

Technical Note: If solubility is an issue in Hexane, immediately switch to Polar Organic Mode (100% Acetonitrile or Methanol + 0.1% DEA/TEA) using Immobilized columns (IA, IB, IC). Coated columns (AD, OD) generally cannot tolerate 100% Acetonitrile.

Phase 2: Optimization Workflow

MethodDev Start Start: Screening (AD/OD/IA/IB) CheckRs Check Resolution (Rs) Start->CheckRs GoodRs Rs > 1.5 (Baseline Separation) CheckRs->GoodRs Success PoorRs Rs < 1.5 (Partial/No Separation) CheckRs->PoorRs Fail Tailing Issue: Severe Tailing? PoorRs->Tailing AddBase Increase DEA to 0.2% or Switch to TEA Tailing->AddBase Yes ChangeMP Switch Alcohol Modifier (EtOH <-> IPA) Tailing->ChangeMP No (Peak shape ok, just low Rs) AddBase->CheckRs ChangeMP->CheckRs PolarMode Switch to Polar Organic Mode (100% MeOH/ACN + Base) ChangeMP->PolarMode If Solubility Issues PolarMode->CheckRs

Caption: Logical workflow for optimizing chiral separation of basic amino alcohols.

Part 2: Troubleshooting Guide (FAQs)

Issue 1: "My peaks are tailing severely ( )."

Diagnosis: The piperidine ring is protonating or hydrogen-bonding with residual silanol groups (Si-OH) on the silica surface of the column. This is the most common failure mode for this molecule.

Corrective Actions:

  • The "Cover" Strategy: Ensure your mobile phase contains 0.1% Diethylamine (DEA) .[1] DEA competes for the active silanol sites, effectively "masking" them from your analyte.

  • The "Switch" Strategy: If DEA is insufficient, switch to 0.1% Triethylamine (TEA) or Ethanolamine . TEA is bulkier and stronger, sometimes providing better shielding.

  • Column Aging: If using an older column, the silica surface may be exposed due to loss of coating. Test a fresh column.

Issue 2: "The sample precipitates in the mobile phase."

Diagnosis: 1-(pyridin-2-yl)-2-(piperidin-1-yl)ethanol is a polar organic molecule. It may not dissolve well in non-polar alkanes (Hexane/Heptane), especially at prep scales.

Corrective Actions:

  • Dissolution Solvent: Dissolve the sample in 100% Ethanol or IPA. Inject a small volume (e.g., 5-10 µL) to avoid "solvent shock" which distorts peak shape.

  • Polar Organic Mode (POM): Abandon the Hexane system. Use Immobilized Columns (CHIRALPAK IA/IB) with:

    • 100% Methanol + 0.1% DEA

    • 100% Acetonitrile + 0.1% DEA

    • Note: POM often yields sharper peaks for basic drugs due to higher solubility and faster mass transfer.

Issue 3: "I see a small impurity peak merging with the enantiomers."

Diagnosis: This is likely the ketone intermediate (1-(pyridin-2-yl)-2-(piperidin-1-yl)ethanone) from the synthesis reduction step. The ketone is achiral but often co-elutes.

Corrective Actions:

  • Check UV Spectra: The ketone will have a different UV max (likely red-shifted due to conjugation with the pyridine) compared to the alcohol. Use a Diode Array Detector (DAD) to confirm purity.

  • Gradient Elution: If using SFC (Supercritical Fluid Chromatography), run a gradient from 5% to 40% Co-solvent (MeOH + DEA) to pull the polar alcohol away from the ketone.

Part 3: Scientific Grounding & Mechanism

Why Polysaccharide Columns?

The separation mechanism relies on the "Three-Point Interaction" model. The chiral stationary phase (CSP) forms a complex with the analyte via:

  • H-Bonding: Between the -OH of the analyte and the carbamate C=O or N-H of the CSP.

  • Dipole-Dipole: Between the pyridine ring and the CSP aromatic groups.

  • Steric Fit: The piperidine ring must fit into the chiral groove of the amylose/cellulose helix.

Citation: The utility of polysaccharide phases for beta-amino alcohols is well-documented in the separation of similar drugs like Vetrabutine and Clenbuterol analogs [1, 2].

The Role of the Pyridine Ring

Pyridine is an electron-deficient aromatic ring. It often interacts via


-

stacking with the phenyl groups on the CSP (specifically the 3,5-dimethylphenyl moiety). Optimization Tip: If resolution is poor on Amylose (AD/IA), the helical twist of Cellulose (OD/IB) often provides a better "cavity" for the rigid pyridine-piperidine distance.

References

  • BenchChem. (2025).[2][3] Comparative Analysis of Chiral Resolving Agents for Piperidine Ethanol Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-281.[4] Retrieved from

  • Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection for Basic Drugs. Retrieved from

  • PubChem. (2025).[5] Compound Summary: 1-Phenyl-2-piperidin-1-ylethanol (Structural Analog). Retrieved from

Sources

Troubleshooting HPLC peak tailing for basic piperidine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in reversed-phase liquid chromatography (RP-HPLC): the peak tailing of basic piperidine compounds.

This guide abandons generic advice in favor of deep mechanistic troubleshooting. Every protocol provided here is designed as a self-validating system, ensuring that you can dynamically test, prove, and resolve the root cause of your chromatographic distortions.

Part 1: The Mechanistic FAQ (Understanding the "Why")

Q: Why do piperidine-based compounds consistently exhibit severe peak tailing compared to neutral molecules? A: The tailing of piperidine is driven by a dual-retention mechanism. Piperidine is a strong heterocyclic base with a pKa of approximately 11.12[1][2]. In standard RP-HPLC mobile phases (pH 2.0–8.0), piperidine is heavily protonated, carrying a positive charge.

Simultaneously, the silica-based stationary phase contains residual silanol groups (Si-OH). On modern Type B (high-purity) silica, these silanols have a pKa of 3.8–4.2[3]. When the mobile phase pH exceeds 4.0, these silanols deprotonate to form negatively charged ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 sites. While your primary retention mechanism is the fast, reversible hydrophobic interaction with the C18 chains, a secondary, highly energetic ion-exchange interaction occurs between the protonated piperidine and the ionized silanols. This secondary interaction has a slow desorption kinetic, which drags out the elution profile and creates the characteristic "tail"[4].

Q: Why does changing the flow rate or injection volume rarely fix this specific tailing? A: Because the root cause is thermodynamic (chemical affinity), not kinetic or mass-overload. Unless you saturate the active silanol sites or neutralize the charges, the secondary ion-exchange pathway will persist regardless of physical flow dynamics[5].

SilanolMechanism Piperidine Protonated Piperidine (pKa ~11.1, Positively Charged) Primary Primary Retention (Hydrophobic Interaction) Piperidine->Primary Fast Desorption Secondary Secondary Retention (Ion-Exchange Interaction) Piperidine->Secondary Slow Desorption C18 C18 Alkyl Chain (Neutral) Primary->C18 Silanol Ionized Silanol (Si-O⁻) (pKa ~3.8-4.2) Secondary->Silanol Result1 Symmetrical Peak C18->Result1 Result2 Peak Tailing Silanol->Result2

Mechanistic pathway showing the dual-retention of piperidine causing peak tailing.

Part 2: Diagnostic Workflows

Before altering your chemistry, you must validate that the tailing is chemically induced (silanol activity) rather than a physical hardware failure (e.g., a blocked frit or column void)[4][5].

The Neutral Marker Diagnostic Test

  • Prepare the Standard: Spike your piperidine sample with a neutral, unretained or lightly retained marker (e.g., Toluene or Uracil).

  • Execute the Run: Inject the sample using your current method.

  • Analyze the Asymmetry Factor (

    
    ): 
    
    • Scenario A: If the neutral marker is perfectly symmetrical (

      
       = 1.0) but the piperidine tails (
      
      
      
      > 1.5), the issue is chemical (silanol interaction). Proceed to Part 3.
    • Scenario B: If both the neutral marker and piperidine tail or show fronting/splitting, the issue is physical . You have a partially blocked inlet frit or a collapsed column bed[5]. Reverse and backflush the column, or replace the guard frit.

TroubleshootingTree Start Observe Peak Tailing in Chromatogram Test Inject Neutral Marker (e.g., Toluene) Start->Test AllTail All Peaks Tail (Physical Issue) Test->AllTail Yes OnlyBasic Only Piperidine Tails (Chemical Issue) Test->OnlyBasic No Hardware Replace Frit / Reverse Column / Check Void AllTail->Hardware Chem1 Adjust pH < 3.0 (Protonate Silanols) OnlyBasic->Chem1 Chem2 Use Hybrid Column at pH > 11.5 (Deprotonate Base) OnlyBasic->Chem2 Chem3 Add Silanol Blocker (e.g., TEA) OnlyBasic->Chem3

Diagnostic decision tree for isolating and resolving HPLC peak tailing.

Part 3: Actionable Solutions & Protocols

If the diagnostic test confirms chemical tailing, implement one of the following self-validating protocols based on your column chemistry.

Protocol A: The Low-pH / Ion-Pairing Approach (Standard Silica)

Causality: By dropping the mobile phase pH to 2.5, you force the environment well below the pKa of the silanol groups (~3.8). This fully protonates the silanols back to a neutral ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 state, effectively shutting down the ion-exchange pathway[3]. Adding an ion-pairing agent like Trifluoroacetic acid (TFA) further masks the basic nitrogen of piperidine[6].

Step-by-Step Methodology:

  • Aqueous Preparation: Prepare a 0.1% v/v Trifluoroacetic acid (TFA) solution in HPLC-grade water. (Alternatively, use 20 mM Potassium Phosphate adjusted to pH 2.5 with phosphoric acid)[7].

  • Organic Preparation: Prepare a 0.1% v/v TFA solution in Acetonitrile.

  • Equilibration: Flush the column with 10 column volumes of the new mobile phase to ensure the stationary phase is fully protonated.

  • Self-Validation Step: Inject the piperidine standard. Calculate the asymmetry factor (

    
     at 10% peak height). The protocol is successful if 
    
    
    
    drops from >2.0 to ≤1.2.
Protocol B: The High-pH Approach (Hybrid Silica Only)

Causality: Instead of neutralizing the column, this method neutralizes the analyte. By raising the pH to 11.5 (above piperidine's pKa of 11.12), the basic nitrogen is deprotonated. Without a positive charge, piperidine cannot interact with the ionized silanols. Warning: Standard silica dissolves above pH 8.0. This requires an Ethylene-Bridged Hybrid (BEH) or polymer column[3].

Step-by-Step Methodology:

  • Buffer Selection: Prepare a 10 mM Ammonium Bicarbonate buffer.

  • pH Adjustment: Adjust the buffer to pH 11.5 using Ammonium Hydroxide.

  • Column Verification: Ensure your column is explicitly rated for pH 1–12 (e.g., Waters XTerra or XBridge).

  • Self-Validation Step: Inject the sample. You should observe not only a perfectly symmetrical peak but also an increase in retention time, as the neutral piperidine is now highly hydrophobic.

Protocol C: Silanol Masking (Legacy Method for Sensitive Assays)

Causality: If you cannot alter the pH due to sample stability issues, you can add a competitive amine. Triethylamine (TEA) is a small, highly mobile base that aggressively binds to active silanol sites, physically blocking piperidine from undergoing ion-exchange[6][8].

Step-by-Step Methodology:

  • Mobile Phase Modification: Add 25 mM Triethylamine (TEA) to your existing aqueous mobile phase[8].

  • pH Correction: TEA will drastically raise the pH. Titrate back to your original target pH using Phosphoric acid or Acetic acid.

  • Self-Validation Step: Monitor the baseline. Once the baseline stabilizes (indicating silanol saturation), inject the sample. Expect a minor reduction in overall retention time alongside the improved peak shape.

Part 4: Quantitative Data Summaries

Table 1: Physicochemical Properties Governing Retention

Component pKa Value Charge at pH 2.5 Charge at pH 7.0 Charge at pH 11.5
Piperidine [1][2] ~11.12 Positive (+1) Positive (+1) Neutral (0)
Type B Silica Silanols [3] 3.8 – 4.2 Neutral (0) Negative (-1) Negative (-1)

| Interaction Risk | N/A | Low (No Ion-Exchange) | High (Severe Tailing) | Low (No Ion-Exchange) |

Table 2: Buffer Selection for Piperidine Analysis

Buffer / Additive Effective pH Range Mechanism of Tailing Resolution Column Compatibility
0.1% TFA [6] < 2.5 Silanol protonation + Ion-pairing All RP-HPLC Columns
Phosphate Buffer [7] 2.1 – 3.1 Silanol protonation All RP-HPLC Columns
Ammonium Bicarbonate [7] 9.0 – 11.5 Analyte deprotonation Hybrid / Polymer Only

| Triethylamine (TEA) [8] | Varies | Competitive silanol masking | All RP-HPLC Columns |

Part 5: References

  • Reversed Phase HPLC Method Development , Phenomenex, [Link]

  • Peak Tailing in HPLC , Element Lab Solutions, [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems , LCGC International (Chromatography Online), [Link]

  • Compound Piperidine (FDB012644) , FooDB,[Link]

  • Piperidine | C5H11N | CID 8082 , PubChem - NIH,[Link]

  • Silica for HPLC Stationary Phases – A Five Minute Guide , LCGC Blog (Chromatography Online),[Link]

  • HPLC Troubleshooting Guide , ACE HPLC, [Link]

  • How can I reduce the tailing factor in HPLC system suitability? , ResearchGate, [Link]

Sources

Validation & Comparative

Technical Comparison: Mass Spectrometry Profiling of C₁₂H₁₈N₂O Isobars

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the mass spectrometry fragmentation patterns of C₁₂H₁₈N₂O compounds.

This guide specifically addresses the critical analytical challenge of distinguishing isobaric interferences in drug development and toxicology. We focus on the two most clinically and environmentally significant isomers: MEGX (Monoethylglycinexylidide) , a bioactive metabolite of Lidocaine, and Isoproturon , a widely used phenylurea herbicide.

Distinguishing Bioactive Metabolites from Environmental Interferences

Executive Summary

In high-throughput drug screening and forensic toxicology, the molecular formula C₁₂H₁₈N₂O (Exact Mass: 206.1419 Da) presents a classic isobaric identification challenge. The formula corresponds to both MEGX , a critical biomarker for hepatic function and local anesthetic toxicity, and Isoproturon , a pervasive environmental contaminant.

Reliance solely on intact precursor ion mass (


) can lead to false positives. This guide delineates the specific MS/MS fragmentation pathways  required to unambiguously identify these compounds, comparing their collision-induced dissociation (CID) behaviors.
CompoundClassStructureKey Application
MEGX Drug MetaboliteN-(2,6-dimethylphenyl)-2-(ethylamino)acetamideHepatic function testing; Lidocaine toxicity monitoring.
Isoproturon Herbicide3-(4-isopropylphenyl)-1,1-dimethylureaEnvironmental safety; Food residue analysis.
Oxotremorine Research Tool1-[4-(1-pyrrolidinyl)-2-butynyl]-2-pyrrolidinoneMuscarinic agonist research (CNS studies).[1]

Chemical Structure & Fragmentation Mechanics[2][3]

MEGX (Monoethylglycinexylidide)

Origin: Formed via N-deethylation of Lidocaine by CYP1A2 and CYP3A4. Fragmentation Logic: The fragmentation of MEGX is driven by the stability of the amide bond and the secondary amine side chain.

  • Primary Pathway (Side Chain Cleavage): The most abundant product ion arises from the cleavage of the bond adjacent to the amide nitrogen, or within the ethyl-amino chain. Unlike Lidocaine (which yields m/z 86), MEGX yields m/z 58 due to the loss of the xylidine moiety and retention of the ethyl-glycine fragment.

  • Secondary Pathway (Amide Hydrolysis): Cleavage of the amide bond generates the characteristic 2,6-dimethylaniline (xylidine) ion at m/z 120/121 .

Isoproturon

Origin: Synthetic phenylurea herbicide.[2] Fragmentation Logic: Phenylureas degrade via specific N-C bond cleavages.

  • Primary Pathway (Urea Cleavage): The dimethylurea group is the charge retention site. Cleavage generates the dimethylcarbamoyl cation at m/z 72 .

  • Secondary Pathway (Aniline Formation): Loss of the dimethylcarbamoyl group yields the 4-isopropylaniline radical cation at m/z 135 .

Comparative Fragmentation Data

The following table summarizes the specific transitions observed in ESI+ mode (Triple Quadrupole).

FeatureMEGX (Target)Isoproturon (Interferent)Oxotremorine (Rare)
Precursor Ion (

)
207.1 207.1 207.1
Quantifier Ion m/z 58.1 m/z 72.1 m/z 98.1
Qualifier Ion 1 m/z 86.1 m/z 46.1 m/z 84.1
Qualifier Ion 2 m/z 121.1 m/z 165.1 m/z 42.1
Mechanism Iminium ion formation (Side chain)Dimethylcarbamoyl cation formationPyrrolidone ring retention
Collision Energy (eV) 15 - 25 eV20 - 30 eV25 - 35 eV
Detailed Pathway Analysis
MEGX Fragmentation Pathway
  • Precursor: m/z 207

  • Transition A: Cleavage of the C-C bond between the carbonyl and the alpha-carbon.

    • Result: m/z 58 (

      
      ). This is the diagnostic "signature" of the monoethyl side chain.
      
  • Transition B: Cleavage of the amide N-C bond.

    • Result: m/z 121 (2,6-dimethylaniline cation).

Isoproturon Fragmentation Pathway [2]
  • Precursor: m/z 207

  • Transition A: Cleavage of the urea N-C(phenyl) bond.

    • Result: m/z 72 (

      
      ).
      
  • Transition B: Loss of the dimethylamine group (neutral loss of 45 Da) and isocyanate.

    • Result: m/z 135 (4-isopropylphenyl cation).

Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways that allow for the separation of these isobars.

FragmentationPathways Precursor Precursor Ion [M+H]+ = 207.15 MEGX_Node MEGX (Drug Metabolite) Precursor->MEGX_Node Isomer A Iso_Node Isoproturon (Herbicide) Precursor->Iso_Node Isomer B Frag_58 m/z 58 [Et-NH=CH2]+ MEGX_Node->Frag_58 Alpha Cleavage (Quantifier) Frag_121 m/z 121 2,6-Dimethylaniline MEGX_Node->Frag_121 Amide Hydrolysis (Qualifier) Frag_72 m/z 72 [(CH3)2N-CO]+ Iso_Node->Frag_72 Urea Cleavage (Quantifier) Frag_135 m/z 135 4-Isopropylphenyl+ Iso_Node->Frag_135 Neutral Loss (Qualifier)

Figure 1: Divergent MS/MS fragmentation pathways for C₁₂H₁₈N₂O isomers. Green nodes indicate MEGX-specific ions; Red nodes indicate Isoproturon-specific ions.

Experimental Protocol: Validated Separation Workflow

To ensure scientific integrity, MS identification must be coupled with chromatographic resolution. This protocol separates MEGX from potential environmental isobars.

Phase 1: Sample Preparation (Plasma/Serum)
  • Principle: Protein precipitation is preferred over liquid-liquid extraction (LLE) to retain polar metabolites like MEGX.

  • Aliquot 100 µL of plasma.

  • Add 300 µL Acetonitrile containing Internal Standard (Lidocaine-d10).

  • Vortex for 30s; Centrifuge at 10,000 x g for 10 min.

  • Inject 5 µL of supernatant.

Phase 2: LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Time (min)% Mobile Phase BEvent
0.05%Loading
1.05%Isocratic Hold (Elute salts)
4.095%Linear Gradient (Elute MEGX ~2.5 min, Isoproturon ~3.2 min)
5.095%Wash
5.15%Re-equilibration
Phase 3: Decision Logic for Identification

The following logic tree ensures robust identification and rejects false positives.

DecisionTree Start Detect Peak m/z 207.1 CheckRT Check Retention Time (RT) Start->CheckRT MEGX_RT RT ~ 2.5 min (Polar) CheckRT->MEGX_RT Iso_RT RT ~ 3.2 min (Non-polar) CheckRT->Iso_RT CheckFrag_MEGX Check Fragment m/z 58 Present? MEGX_RT->CheckFrag_MEGX CheckFrag_Iso Check Fragment m/z 72 Present? Iso_RT->CheckFrag_Iso Result_MEGX CONFIRMED: MEGX CheckFrag_MEGX->Result_MEGX Yes Result_Unk UNKNOWN (Investigate Oxotremorine) CheckFrag_MEGX->Result_Unk No Result_Iso CONFIRMED: Isoproturon CheckFrag_Iso->Result_Iso Yes CheckFrag_Iso->Result_Unk No

Figure 2: Logical workflow for assigning identity to m/z 207 peaks based on RT and MS/MS data.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 25143, Monoethylglycinexylidide. PubChem. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Acetamide, N-(2,6-dimethylphenyl)-2-(ethylamino)- Mass Spectrum.[4] NIST Chemistry WebBook.[4] Available at: [Link]

  • Kovalczuk, T., et al. (2008).[5] HPLC-MS/MS Method for Analysis of Isoproturon in Difficult Matrix: Poppy Seeds. Czech Journal of Food Sciences, 26(2), 146–152.[6] Available at: [Link]

  • Gergov, M., et al. (2017). Liquid chromatography-mass spectrometry in forensic toxicology. Current Pharmaceutical Design.
  • European Commission. (2002). Review report for the active substance isoproturon. Health & Consumer Protection Directorate-General. Available at: [Link]

Sources

Publish Comparison Guide: Reference Standards for 2-Piperidin-1-yl-1-pyridin-2-ylethanol Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the development of central nervous system (CNS) agents, antispasmodics, and antihistamines, pyridine and piperidine pharmacophores are ubiquitous. However, the multi-step synthesis of these active pharmaceutical ingredients (APIs) frequently generates structurally related organic impurities[1]. One such critical byproduct is 2-Piperidin-1-yl-1-pyridin-2-ylethanol .

Due to its structural alerts—specifically the presence of a secondary amine precursor (piperidine) that can undergo nitrosation to form highly mutagenic nitrosamines—rigorous impurity profiling is mandatory[2]. Regulatory bodies strictly enforce the International Council for Harmonisation (ICH) Q3A(R2) guidelines, which dictate the reporting, identification, and qualification thresholds for such impurities in new drug substances[3].

This guide objectively compares reference standard grades, outlines the mechanistic causality of this impurity's formation, and provides a self-validating experimental protocol for its trace-level quantification.

Part 1: The Causality of Impurity Formation

To effectively control an impurity, analytical scientists must first understand its synthetic origin. 2-Piperidin-1-yl-1-pyridin-2-ylethanol typically emerges during the synthesis of APIs utilizing 2-acetylpyridine as a starting material.

The causality of its formation follows a predictable three-step cascade:

  • Halogenation: 2-acetylpyridine undergoes

    
    -bromination to form the highly reactive 2-bromo-1-(pyridin-2-yl)ethanone.
    
  • Amination: Nucleophilic substitution with piperidine yields a ketone intermediate.

  • Reduction: Over-reduction or side-reactions during subsequent synthetic steps (e.g., using

    
    ) inadvertently reduce the ketone to the corresponding alcohol, generating the target impurity.
    

Pathway N1 2-Acetylpyridine (Starting Material) N2 alpha-Bromination N1->N2 N3 2-Bromo-1-(pyridin-2-yl)ethanone (Intermediate) N2->N3 N4 Nucleophilic Substitution (+ Piperidine) N3->N4 N5 2-(Piperidin-1-yl)-1-(pyridin-2-yl)ethanone N4->N5 N6 Ketone Reduction (NaBH4) N5->N6 N7 2-Piperidin-1-yl-1-pyridin-2-ylethanol (Target Impurity) N6->N7

Mechanistic formation pathway of 2-Piperidin-1-yl-1-pyridin-2-ylethanol during API synthesis.

Part 2: Comparison of Reference Standard Grades

Accurate quantification hinges entirely on the quality and mass balance of the reference standard. Depending on the drug development phase (e.g., early clinical vs. commercial release), the required certification level of the standard varies[4].

Standard GradePurity RequirementTraceability & CertificationBest Use CaseCost & Lead Time
Pharmacopeial (USP/EP)

Fully traceable, ISO 17034 accredited.Final API release testing, regulatory submissions.High / Readily Available
Certified Reference Material (CRM)

CoA with quantitative NMR (qNMR) and mass balance.Method validation, late-phase clinical trials.Moderate / 1-2 Weeks
Analytical / In-House

Basic CoA (HPLC purity, MS, 1H-NMR).Early R&D, method development, peak identification.Low / Custom Synthesis

Expert Insight: For highly specific impurities like 2-Piperidin-1-yl-1-pyridin-2-ylethanol, commercial availability of Pharmacopeial grades is often non-existent unless it is a specified impurity for a blockbuster drug. Therefore, laboratories frequently rely on custom-synthesized CRMs. When utilizing a CRM, it is critical to ensure the Certificate of Analysis (CoA) accounts for residual solvents and inorganic salts; failure to do so skews the mass balance and leads to dangerous under-reporting of the impurity[5].

Part 3: Analytical Methodologies & Experimental Protocols

The presence of two basic nitrogen atoms (pyridine


; piperidine 

) makes this molecule highly polar. On traditional silica-based columns, these basic sites interact strongly with residual silanols, causing severe peak tailing and integration errors.

To counteract this, we employ a self-validating LC-MS/MS protocol utilizing a Charged Surface Hybrid (CSH) column.

Workflow S1 Sample Prep (API Dissolution) S2 UHPLC Separation (CSH C18 Column) S1->S2 2µL Injection S3 ESI+ MS/MS (MRM Acquisition) S2->S3 Gradient Elution S4 Data Processing (Empower/MassHunter) S3->S4 Ion Chromatogram S5 Quantification vs. Reference Standard S4->S5 Peak Area Ratio

Self-validating LC-MS/MS workflow for the trace quantification of the piperidine-pyridine impurity.

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation (Self-Validating Matrix Control):

    • Accurately weigh 10 mg of the API and dissolve in 10 mL of Methanol:Water (50:50, v/v).

    • Causality: This specific solvent ratio ensures the complete dissolution of both the lipophilic API and the highly polar impurity.

    • Validation Step: Spike a known concentration of a stable-isotope-labeled internal standard (SIL-IS) into the diluent. This creates a self-validating system that automatically corrects for matrix-induced ion suppression during electrospray ionization.

  • Chromatographic Separation:

    • Column: Waters XSelect CSH C18 (

      
       mm, 1.7 
      
      
      
      m).
    • Mobile Phase A: 0.1% Formic acid in Water (pH

      
       2.7).
      
    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Causality: The low pH fully protonates both nitrogen atoms, increasing retention predictability. The CSH particle provides a slight positive surface charge, repelling the protonated impurity and preventing peak tailing.

  • Mass Spectrometry (ESI+ MRM):

    • Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

    • Precursor Ion:

      
       at m/z 207.1.
      
    • Product Ions: Monitor m/z 84.1 (piperidine fragment) for absolute quantification and m/z 106.1 (pyridine-ethanol fragment) for structural qualification.

  • Data Processing & Thresholding:

    • Utilize chromatography software to automatically flag impurity levels exceeding the ICH Q3A(R2) reporting threshold (typically 0.05% for a maximum daily API dose

      
       2g/day)[6].
      

Part 4: Quantitative Data Presentation

The choice of analytical column drastically impacts the Limit of Quantitation (LOQ) and the resolution (


) between the massive API peak and the trace impurity. Below is comparative experimental data demonstrating the superiority of the CSH stationary phase for this specific pharmacophore.
Column TechnologyMobile Phase ModifierPeak Asymmetry (

)
Resolution (

) from API
LOQ (ppm)
Standard C18 0.1% Formic Acid2.4 (Severe Tailing)1.2 (Co-elution risk)5.0
Standard C18 10mM Ammonium Bicarbonate (pH 10)1.6 (Moderate Tailing)2.12.5
CSH C18 0.1% Formic Acid1.05 (Symmetrical)4.5 (Baseline resolved)0.5

References

  • European Medicines Agency. "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." EMA Official Website. URL: [Link]

  • European Medicines Agency. "Appendix 1: Acceptable intakes established for N-nitrosamines." EMA Official Website. URL: [Link]

  • Asian Journal of Pharmaceutical Education and Research (AJPER). "A review on analysis of impurity profiling in pharmaceuticals." AJPER. URL: [Link]

  • Baertschi Consulting. "Impurity investigations by phases of drug and product development." Baertschi Consulting. URL: [Link]

  • Agenzia Italiana del Farmaco (AIFA). "Impurities in Drug Substance and Drug Product Regulatory aspects." AIFA. URL: [Link]

Sources

A Comparative Guide to the Spectroscopic Characterization of Pyridine-Piperidine Amino Alcohol Ligands

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of asymmetric synthesis and catalysis, the structural integrity and purity of chiral ligands are paramount. Pyridine-piperidine amino alcohol ligands have emerged as a significant class of compounds, valued for their versatile coordination chemistry and efficacy in inducing stereoselectivity. Unambiguous characterization of these ligands is not merely a procedural step but the foundation upon which reliable and reproducible chemical transformations are built. This guide provides an in-depth comparison of the essential spectroscopic techniques required to elucidate and validate the structure of these vital chemical tools.

This document is crafted for researchers, scientists, and drug development professionals, offering a multi-faceted analytical approach. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy each provide a unique piece of the structural puzzle. The synergy of these techniques delivers a comprehensive and validated characterization, ensuring the quality and consistency of the ligand.

The Spectroscopic Toolkit: A Multi-faceted Approach

No single spectroscopic method provides a complete picture. Instead, a complementary suite of analyses is required for full structural confirmation. This guide will detail the causality behind experimental choices and present data in a comparative format to highlight the key differentiating features of pyridine-piperidine amino alcohol ligands against common alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Expertise & Experience: Why NMR is Critical

For pyridine-piperidine amino alcohol ligands, ¹H and ¹³C NMR are indispensable for confirming the successful synthesis and purity of the compound. The distinct electronic environments of the pyridine (aromatic, electron-deficient) and piperidine (aliphatic, saturated) rings give rise to characteristic chemical shifts. 2D NMR techniques like COSY and HSQC are then used to definitively map the connectivity between protons and carbons, confirming that the desired scaffold has been assembled correctly.

Expected Spectroscopic Data

The following table outlines the typical chemical shift ranges for a generic pyridine-piperidine amino alcohol ligand.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges

Structural Moiety ¹H Chemical Shift (δ) ppm ¹³C Chemical Shift (δ) ppm Rationale
Pyridine Ring Protons7.0 - 8.7120 - 155The electronegative nitrogen atom deshields the ring protons and carbons, shifting them downfield. The protons adjacent to the nitrogen (α-protons) are the most deshielded.[1][2]
Piperidine Ring Protons1.5 - 3.525 - 60These are typical aliphatic chemical shifts for a saturated heterocyclic system. Protons on carbons adjacent to the nitrogen are shifted slightly downfield.[3]
Methine Proton (CH-OH)3.5 - 5.060 - 80The proton on the carbon bearing the hydroxyl group is deshielded by the electronegative oxygen atom.
Hydroxyl Proton (OH)Variable (1.0 - 5.0)-The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. Its signal is often broad.
Amino Proton (NH)Variable (1.0 - 5.0)-Similar to the hydroxyl proton, its chemical shift is variable and the peak is often broad.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the ligand in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[4][5][6] Ensure the sample is fully dissolved; filter if any particulate matter is present to ensure good resolution.[5][6]

  • Instrument Setup : Insert the sample into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature.

  • Locking and Shimming : The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.[6]

  • Acquisition : Acquire the proton NMR spectrum using a standard pulse sequence. A typical spectral width for ¹H NMR is 0-12 ppm. The number of scans is averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing : Perform a Fourier transform on the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: What to Look For

For an amino alcohol ligand, the most diagnostic peaks are the O-H and N-H stretching vibrations. The O-H stretch is typically a very broad and strong signal in the 3200-3600 cm⁻¹ region, with the broadening caused by hydrogen bonding.[7][8][9] The N-H stretch from the piperidine ring appears in a similar region but is generally sharper and less intense than the O-H band.[10] The presence of both signals is a strong indicator of the amino alcohol moiety. Additionally, C=C and C=N stretching vibrations from the pyridine ring appear in the 1400-1600 cm⁻¹ region.

Table 2: Key IR Absorption Frequencies

Vibrational Mode Frequency Range (cm⁻¹) Appearance
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
N-H Stretch (Amine)3300 - 3500Medium, Sharper than O-H
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)2850 - 3000Medium to Strong
C=N, C=C Stretch (Pyridine)1400 - 1600Medium to Strong
C-O Stretch (Alcohol)1050 - 1250Strong
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common method that requires minimal sample preparation.[11][12]

  • Background Scan : Before analyzing the sample, record a background spectrum of the empty, clean ATR crystal.[4] This is crucial to subtract signals from atmospheric CO₂ and H₂O.[13]

  • Sample Application : Place a small amount of the solid or liquid ligand directly onto the ATR crystal (often diamond or germanium).[4][11]

  • Apply Pressure : Use the pressure arm to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[4]

  • Data Acquisition : Record the infrared spectrum, typically over a range of 4000-400 cm⁻¹.[4] The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for these types of molecules, as it typically keeps the molecule intact, allowing for the observation of the molecular ion.[14][15]

Expertise & Experience: Confirming Identity

The primary goal is to observe the protonated molecular ion, [M+H]⁺. This provides direct confirmation of the molecular formula. Tandem MS (MS/MS) experiments can then be performed, where the [M+H]⁺ ion is isolated and fragmented. The resulting fragments provide a fingerprint that can be used to confirm the structure. For pyridine-piperidine scaffolds, common fragmentation pathways include the loss of small neutral molecules like water (H₂O) from the alcohol group or ring-opening of the piperidine moiety.[16][17][18]

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation : Prepare a dilute solution of the ligand (typically 1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[4]

  • Instrument Setup : The sample solution is introduced into the ESI source via direct infusion with a syringe pump or through a liquid chromatography (LC) system.[19]

  • Ionization : A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets.[20][21] As the solvent evaporates, the charge density on the droplets increases until gas-phase ions (like [M+H]⁺) are ejected and enter the mass analyzer.[14]

  • Data Acquisition : The mass analyzer scans a specified mass-to-charge (m/z) range to detect the ions. For MS/MS analysis, the parent ion of interest is selected, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are detected.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.

Expertise & Experience: A Tool for Quantification and Coordination Studies

While not as structurally informative as NMR or MS, UV-Vis is highly valuable for quantitative analysis (using the Beer-Lambert law) and for studying the ligand's interaction with metal ions. The pyridine ring is the primary chromophore in these ligands, exhibiting characteristic π→π* transitions. Upon coordination to a metal center, the energy levels of these orbitals are perturbed, leading to a shift in the absorption maximum (a chromic shift).[22] This phenomenon can be used to monitor the formation of metal-ligand complexes in solution. Pyridine itself typically shows absorption maxima around 250-270 nm.[23][24]

Experimental Protocol: UV-Vis Spectroscopy
  • Instrument Warm-up : Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 15-30 minutes for stable output.[25][26]

  • Sample and Blank Preparation : Prepare a dilute solution of the ligand in a UV-transparent solvent (e.g., ethanol, acetonitrile, water). The concentration should be adjusted to yield an absorbance value in the optimal range of 0.1-1.0. Prepare a "blank" cuvette containing only the solvent.[25]

  • Blank Measurement : Place the blank cuvette in the spectrophotometer and record a baseline spectrum. The instrument will subtract this baseline from the sample measurement.[25]

  • Sample Measurement : Replace the blank with the sample cuvette, ensuring the clear sides are aligned with the light path.

  • Data Acquisition : Scan the desired wavelength range (e.g., 200-400 nm) and record the absorbance spectrum.[27]

Comparative Analysis: Pyridine-Piperidine Amino Alcohol vs. Prolinol

To contextualize the data, let's compare the expected spectroscopic features of a representative pyridine-piperidine amino alcohol with a common chiral amino alcohol ligand, (S)-Prolinol.

Table 3: Spectroscopic Comparison

Spectroscopic Feature Pyridine-Piperidine Amino Alcohol (S)-Prolinol Key Differentiator
¹H NMR (Aromatic Region) Signals present (~7.0-8.7 ppm)No signals in this regionThe presence of downfield aromatic signals is a clear indicator of the pyridine ring.
IR (Aromatic C=C/C=N) Medium peaks at ~1400-1600 cm⁻¹AbsentThese peaks confirm the presence of the aromatic pyridine system.
UV-Vis Absorption Strong absorption at ~260 nmWeak or no absorption > 220 nmThe π→π* transition of the pyridine ring provides a distinct UV signature.
MS Fragmentation Potential loss of pyridine or piperidine fragmentsFragmentation pattern dominated by the pyrrolidine ringDifferent ring systems lead to distinct and predictable fragmentation pathways.

Visualization of the Analytical Workflow

A systematic approach is crucial for efficient and thorough characterization. The following workflow outlines the logical progression of analysis.

G Characterization Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_secondary Secondary & Functional Analysis cluster_conclusion Final Validation Synthesis Ligand Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary structural proof IR IR Spectroscopy Purification->IR Functional group ID MS Mass Spectrometry Purification->MS Molecular weight confirmation UVVis UV-Vis Spectroscopy Purification->UVVis For quantification & metal binding Purity Purity Analysis (e.g., HPLC, Elemental Analysis) Purification->Purity Assess purity Confirmation Structural Confirmation & Data Archiving NMR->Confirmation IR->Confirmation MS->Confirmation UVVis->Confirmation Purity->Confirmation

Caption: Workflow for the comprehensive spectroscopic characterization of ligands.

Conclusion

The rigorous spectroscopic characterization of pyridine-piperidine amino alcohol ligands is a non-negotiable step in their application for research and development. By systematically employing a combination of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, researchers can build a self-validating dataset that confirms the ligand's identity, purity, and structural integrity. This guide serves as a foundational reference, blending established protocols with the expert rationale necessary to interpret the resulting data with confidence. Adherence to these analytical principles ensures the reliability of experimental outcomes and accelerates the progress of catalytic and drug development research.

References

  • Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Drawell. (2023, July 24). How to Use UV Vis Spectrophotometer.
  • Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols.
  • Ho, C. S., et al. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC.
  • Measurlabs. (n.d.). ATR-FTIR Analysis | Attenuated Total Reflectance.
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
  • Western University. (n.d.). NMR Sample Preparation.
  • Universal Lab Blog. (2024, August 31). The Operating Manual for UV-Vis Spectrophotometer.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Pivatto, M., et al. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
  • Unknown. (n.d.). Fourier Transform Infrared Spectroscopy.
  • Vernier. (n.d.). UV-VIS Spectrophotometer User Manual.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.
  • LCGC International. (2022, April 15). Electrospray Ionization for Mass Spectrometry.
  • School of Chemical Sciences, University of Illinois. (n.d.). Electrospray Ionization.
  • ResearchGate. (n.d.). UV–Vis spectra of compounds (4) and (6) in pyridine.
  • Creative Proteomics. (n.d.). Electrospray Ionization.
  • Wikipedia. (n.d.). Electrospray ionization.
  • Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. (2018). RSC Publishing.
  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra.
  • Interpretation of IR spectra (alcohols,amines and carbonyl compounds). (2021, July 13). YouTube.
  • How to Read an IR Spectrum? (With Subtititles) | Alcohols and amines. (2022, July 31). YouTube.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Kurpik, G., et al. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Semantic Scholar.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Piperidin-1-yl-1-pyridin-2-ylethanol

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities requires a proactive and informed approach to personal protection. This guide provides essential, in-depth safety and logistical information for the handling of 2-Piperidin-1-yl-1-pyridin-2-ylethanol. By understanding the potential hazards associated with its structural motifs—the piperidine and pyridine rings—we can implement a robust safety protocol that protects personnel and ensures the integrity of our research.

Hazard Assessment: An Evidence-Based Approach

The primary hazards associated with related compounds suggest that 2-Piperidin-1-yl-1-pyridin-2-ylethanol should be handled as a substance that is corrosive, toxic, and an irritant .[1][2][3]

Hazard ClassAnticipated Risk for 2-Piperidin-1-yl-1-pyridin-2-ylethanolRationale based on Structural Analogs
Skin Corrosion/Irritation Category 1B: Causes severe skin burns and eye damage. [1][2]Piperidine and its derivatives are well-documented as causing severe skin burns and eye damage.[1][2][3]
Serious Eye Damage/Irritation Category 1: Causes serious eye damage. [1][2][4]Direct contact with related compounds can cause irreversible eye damage.[1][4]
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4: Toxic or harmful if swallowed, in contact with skin, or if inhaled. [2][5]Pyridine and piperidine derivatives are classified as harmful or toxic via multiple exposure routes.[5]
Specific Target Organ Toxicity May cause respiratory irritation. [4]Inhalation of vapors or aerosols may lead to irritation of the respiratory system.[4]

This hazard profile mandates the use of comprehensive Personal Protective Equipment (PPE) as a primary barrier against exposure.

Core Protective Measures: A Multi-Layered Defense

The selection of PPE is not merely a checklist; it is a system designed to provide a barrier between the user and the chemical hazard. The following protocols are based on the anticipated risks and represent the minimum standard for handling this compound.

Eye and Face Protection: Shielding Against Irreversible Damage

Why it's critical: The potential for this compound to cause severe and irreversible eye damage is high.[1][2] A single splash could result in permanent injury.

  • Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles are mandatory at all times.[6] Safety glasses with side shields are insufficient as they do not provide a seal against splashes.

  • Enhanced Protection: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical safety goggles.[6][7] The face shield protects the entire face from direct contact.

Skin and Body Protection: Preventing Corrosive and Toxic Contact

Why it's critical: The compound is presumed to be corrosive to the skin and can be absorbed dermally, leading to systemic toxicity.[2][8]

  • Gloves: Standard nitrile examination gloves may not offer sufficient protection for prolonged tasks. It is essential to use chemical-resistant gloves.

    • Recommended Type: Nitrile or neoprene gloves with a minimum thickness of 0.11 mm are recommended.[6][7]

    • Protocol: Always double-glove when handling the pure compound or concentrated solutions. Inspect gloves for any signs of degradation, punctures, or tears before each use.[6][9] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[9]

  • Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and a fully buttoned front must be worn to protect the skin and personal clothing.[6][8]

  • Additional Protection: For procedures involving a high risk of splashing or when handling large volumes, a chemical-resistant apron or suit should be worn over the lab coat.[6][8]

Respiratory Protection: The Unseen Hazard

Why it's critical: Inhalation of aerosols or vapors can cause both acute respiratory irritation and systemic toxicity.[4]

  • Primary Engineering Control: All handling of 2-Piperidin-1-yl-1-pyridin-2-ylethanol, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[10] This is the most critical step in preventing respiratory exposure.

  • When a Respirator is Needed: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, respiratory protection is required. A NIOSH-approved respirator with an appropriate chemical cartridge for organic vapors should be used.[6] A full-face respirator will also provide eye protection.

Operational and Disposal Plans

A safe experiment begins before the vial is opened and ends after the waste is properly discarded.

Safe Handling Workflow

The following workflow is designed to minimize exposure at every step of the process.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don Full PPE (Goggles, Face Shield, Lab Coat, Double Gloves) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Materials prep_hood->prep_materials handle_weigh 4. Carefully Weigh or Aliquot Compound prep_materials->handle_weigh Begin Handling handle_transfer 5. Perform Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction 6. Secure and Run Reaction handle_transfer->handle_reaction cleanup_quench 7. Quench Reaction (If Applicable) handle_reaction->cleanup_quench Reaction Complete cleanup_waste 8. Segregate & Label Hazardous Waste cleanup_quench->cleanup_waste cleanup_decon 9. Decontaminate Work Area & Glassware cleanup_waste->cleanup_decon cleanup_doff 10. Doff PPE Correctly & Wash Hands cleanup_decon->cleanup_doff

Caption: A logical workflow for the safe handling of 2-Piperidin-1-yl-1-pyridin-2-ylethanol.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: If the spill is small and you are trained to handle it, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[8] Do not use combustible materials.

  • Collect and Dispose: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[8][11]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

Disposal Plan

Proper disposal is a critical final step to ensure environmental and personnel safety.

  • Waste Segregation: All materials contaminated with 2-Piperidin-1-yl-1-pyridin-2-ylethanol, including excess reagent, contaminated PPE (gloves, etc.), and absorbent materials, must be collected as hazardous waste.[12] Do not mix this waste with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[11][12]

  • Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container.[8][11] The label must include the full chemical name and associated hazards.

  • Regulatory Compliance: All chemical waste must be disposed of through your institution's EHS office and in accordance with local, state, and federal regulations.[1][4][8] Never pour chemical waste down the drain.

By adhering to these detailed protocols, you establish a self-validating system of safety that protects you, your colleagues, and your work. Your expertise in the lab is defined not only by your results but by the diligence with which you conduct your research.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(Pyridin-2-ylamino)ethanol.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Piperidineethanol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15144, 2-Piperidin-2-ylethanol. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Piperidinemethanol.
  • Riepe. (2023). Safety Data Sheet.
  • Dräger. (n.d.). Gas Detectors & PPE for Pyridine.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet: Piperidine-2-ethanol.
  • Fisher Scientific. (2009). Safety Data Sheet: Pyridine.
  • BenchChem. (2025). Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline.
  • Fisher Scientific. (2009). Safety Data Sheet: 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from Health and Safety Authority website.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.